2-Bromo-6-nitroterephthalic acid
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H4BrNO6 |
|---|---|
Molecular Weight |
290.02 g/mol |
IUPAC Name |
2-bromo-6-nitroterephthalic acid |
InChI |
InChI=1S/C8H4BrNO6/c9-4-1-3(7(11)12)2-5(10(15)16)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14) |
InChI Key |
QSGWZCBLWAKOJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)Br)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 2-Bromo-6-nitroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-Bromo-6-nitroterephthalic acid (CAS No. 356082-44-5). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document also presents data for structurally related compounds, namely 2-Bromoterephthalic acid and 2-Nitroterephthalic acid, to offer a comparative context. Furthermore, this guide outlines standardized experimental protocols for the determination of key physicochemical parameters for aromatic carboxylic acids, which can be applied to the characterization of this compound. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis, providing a foundational understanding of this compound's characteristics.
Introduction
This compound is a substituted aromatic dicarboxylic acid. Its structure, featuring a bromine atom and a nitro group on the terephthalic acid backbone, suggests potential applications as a building block in the synthesis of novel pharmaceutical compounds and functional materials. The bromine atom can serve as a handle for cross-coupling reactions, while the nitro group can be reduced to an amine, providing a route to a variety of derivatives. An understanding of its physicochemical properties is paramount for its effective utilization in research and development.
Physicochemical Properties
A thorough search of scientific databases and chemical supplier information did not yield specific experimental values for many of the key physicochemical properties of this compound. The available information is summarized in Table 1. For comparative purposes, the properties of 2-Bromoterephthalic acid and 2-Nitroterephthalic acid are also provided.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Bromoterephthalic Acid | 2-Nitroterephthalic Acid |
| CAS Number | 356082-44-5 | 586-35-6 | 610-29-7 |
| Molecular Formula | C₈H₄BrNO₆ | C₈H₅BrO₄ | C₈H₅NO₆ |
| Molecular Weight | 290.03 g/mol | 245.03 g/mol | 211.13 g/mol |
| Melting Point | Data not available | >300 °C | 270-272 °C (lit.) |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Almost transparent in Methanol |
| pKa | Data not available | Data not available | pK₁: 1.73 (25°C) |
| Appearance | Solid (predicted) | Solid | Crystals |
| InChI Key | QSGWZCBLWAKOJP-UHFFFAOYSA-N | QPBGNSFASPVGTP-UHFFFAOYSA-N | QUMITRDILMWWBC-UHFFFAOYSA-N |
Experimental Protocols for Physicochemical Characterization
The following are detailed, generalized methodologies for determining the key physicochemical properties of aromatic carboxylic acids like this compound.
Melting Point Determination
The melting point of a solid crystalline organic compound is a crucial indicator of its purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if sample needs to be pulverized)
Procedure:
-
Ensure the sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar.
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the compound.[1][2] A pure compound should have a sharp melting point range of 1-2 °C.[3]
Solubility Determination
Determining the solubility of a compound in various solvents provides insights into its polarity and the types of intermolecular forces it can engage in.
Apparatus:
-
Small test tubes
-
Vortex mixer or glass stirring rod
-
Graduated pipettes or micropipettes
-
Spatula
Solvents:
-
Water (deionized)
-
5% w/v Sodium Hydroxide (NaOH) solution
-
5% w/v Sodium Bicarbonate (NaHCO₃) solution
-
5% v/v Hydrochloric Acid (HCl) solution
-
Organic solvents such as ethanol, methanol, diethyl ether, and acetone.
Procedure:
-
Place approximately 10-20 mg of the solid sample into a series of clean, dry test tubes.
-
Add 1 mL of a chosen solvent to the first test tube.
-
Vigorously agitate the mixture for 1-2 minutes using a vortex mixer or by flicking the test tube.
-
Observe the mixture. If the solid completely dissolves, it is considered soluble. If some or all of the solid remains, it is considered sparingly soluble or insoluble.
-
Record the observations and repeat the procedure for each solvent.[4][5][6][7]
-
For acidic compounds like carboxylic acids, solubility in basic solutions (NaOH, NaHCO₃) is indicative of an acid-base reaction forming a more soluble salt.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.
Apparatus:
-
NMR spectrometer
-
NMR tubes
-
Pipettes
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
Procedure:
-
Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.
-
Cap the NMR tube and ensure the sample is fully dissolved, using gentle warming or sonication if necessary.
-
Insert the NMR tube into the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts (δ) for all signals in both spectra.
Expected Spectral Features for Carboxylic Acids:
-
¹H NMR: The carboxylic acid proton (-COOH) typically appears as a broad singlet in the downfield region of the spectrum, usually between 10-13 ppm.[8][9] Protons on the aromatic ring will appear in the aromatic region (typically 7-8.5 ppm).
-
¹³C NMR: The carbonyl carbon of the carboxylic acid group typically resonates in the range of 165-185 ppm.[10] Aromatic carbons will appear in the range of 120-150 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Apparatus:
-
FT-IR spectrometer (often with an Attenuated Total Reflectance - ATR accessory)
-
Spatula
Procedure (using ATR-FTIR):
-
Ensure the ATR crystal is clean.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample.
-
Clean the crystal thoroughly after the measurement.
Expected Characteristic Absorption Bands for Aromatic Carboxylic Acids:
-
O-H stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.
-
C=O stretch: A strong, sharp absorption band typically between 1680 and 1710 cm⁻¹ for the carbonyl group of an aromatic carboxylic acid.[10]
-
C-O stretch: A medium intensity band in the region of 1210-1320 cm⁻¹.
-
N-O stretch (nitro group): Two strong bands are expected, an asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.
-
C-Br stretch: Typically found in the fingerprint region, below 1000 cm⁻¹.
-
Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
Visualizations
The following diagrams illustrate key relationships and workflows relevant to the study of this compound.
Caption: Logical relationships of physicochemical properties.
Caption: General experimental workflow for characterization.
Conclusion
While specific experimental data for this compound remains scarce in the public domain, this guide provides a foundational framework for its study. The presented data on related compounds offers valuable comparative insights, and the detailed experimental protocols equip researchers with the necessary methodologies to characterize this and similar aromatic carboxylic acids. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this compound and unlock its potential in various scientific applications.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. athabascau.ca [athabascau.ca]
- 4. scribd.com [scribd.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ws [chem.ws]
- 7. scribd.com [scribd.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
An In-depth Technical Guide to 2-Bromo-6-nitroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 2-Bromo-6-nitroterephthalic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related analogs, namely 2-bromoterephthalic acid and 2-nitroterephthalic acid, to provide a comparative analysis. A proposed synthetic route is detailed, offering a foundational protocol for its laboratory preparation. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.
Molecular Structure and Identification
This compound, systematically named 2-Bromo-6-nitro-1,4-benzenedicarboxylic acid, is a disubstituted aromatic dicarboxylic acid. Its structure consists of a benzene ring functionalized with two carboxylic acid groups at positions 1 and 4, a bromine atom at position 2, and a nitro group at position 6.
The chemical identifiers for this compound are as follows:
| Identifier | Value |
| IUPAC Name | This compound |
| Synonym | 2-Bromo-6-nitro-1,4-benzenedicarboxylic acid |
| CAS Number | 356082-44-5 |
| Molecular Formula | C₈H₄BrNO₆ |
| Molecular Weight | 290.03 g/mol |
| InChI Key | QSGWZCBLWAKOJP-UHFFFAOYSA-N |
Below is a diagram illustrating the logical relationship between this compound and its parent/related structures.
Figure 1. Relationship to Parent Compounds
Physicochemical Properties (Comparative Analysis)
| Property | 2-Bromoterephthalic Acid | 2-Nitroterephthalic Acid |
| CAS Number | 586-35-6 | 610-29-7 |
| Molecular Formula | C₈H₅BrO₄ | C₈H₅NO₆ |
| Molecular Weight | 245.03 g/mol | 211.13 g/mol |
| Melting Point | 295-297 °C (lit.)[1] | 270-272 °C (lit.) |
| Appearance | White to light yellow powder/crystal | Crystals |
| Solubility | Soluble in water | Almost transparent in Methanol |
Proposed Synthesis: Nitration of 2-Bromoterephthalic Acid
A plausible synthetic route to this compound is the electrophilic nitration of 2-bromoterephthalic acid. The electron-withdrawing nature of the carboxylic acid groups and the bromine atom will influence the regioselectivity of the nitration.
Experimental Protocol
Materials:
-
2-Bromoterephthalic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Distilled Water
-
Ice
-
Ethyl Acetate
-
Saturated Brine Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Addition of Reactant: Slowly add 2-bromoterephthalic acid to the cooled sulfuric acid with continuous stirring until fully dissolved.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in the dropping funnel. Add this mixture dropwise to the solution of 2-bromoterephthalic acid, maintaining the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture over crushed ice. The crude product should precipitate out of the solution.
-
Extraction: If the product does not fully precipitate, extract the aqueous mixture with ethyl acetate.
-
Washing: Wash the organic layer with distilled water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.
Proposed Synthesis Workflow
The following diagram illustrates the proposed workflow for the synthesis of this compound.
Figure 2. Synthesis Workflow Diagram
Spectral Data (Predicted and Comparative)
While specific spectral data for this compound is not available, predictions can be made based on its structure and data from similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts would be influenced by the deshielding effects of the nitro and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum would display eight distinct signals for the eight carbon atoms in the molecule, with the carboxyl carbons appearing at the most downfield shifts.
-
IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acids (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acids (~1700 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1550 and ~1350 cm⁻¹ respectively).
-
Mass Spectrometry: The mass spectrum of 2-bromoterephthalic acid shows a molecular ion peak corresponding to its molecular weight.[2] A similar pattern would be expected for this compound, with a molecular ion peak at m/z 290, along with characteristic isotopic patterns for bromine.
Applications and Future Research
Substituted terephthalic acids are important building blocks in the synthesis of metal-organic frameworks (MOFs) and specialty polymers. The introduction of bromo and nitro groups onto the terephthalic acid scaffold opens up possibilities for further functionalization, making this compound a potentially valuable intermediate in the development of:
-
Novel Pharmaceuticals: The functional groups present could serve as handles for the synthesis of more complex molecules with potential biological activity.
-
Advanced Materials: The molecule could be used as a linker in the synthesis of MOFs with tailored properties for applications in gas storage, catalysis, and separation.
-
Organic Synthesis: It can serve as a versatile starting material for the synthesis of other polysubstituted aromatic compounds.
Further research is required to isolate and characterize this compound, confirm its properties through experimental data, and explore its utility in various applications.
Disclaimer
The information provided in this document, particularly concerning the experimental protocol and predicted spectral data, is based on established principles of organic chemistry and data from analogous compounds. It is intended for guidance and should be used in conjunction with appropriate laboratory safety practices and further literature research.
References
A Technical Guide to the Spectral Analysis of Substituted Terephthalic Acids: A Focus on 2-Bromo-6-nitroterephthalic Acid Analogs
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific experimental spectral data (NMR, IR, MS) for 2-Bromo-6-nitroterephthalic acid is not publicly available. This guide provides a detailed overview of the spectral characteristics of closely related analogs, 2-Bromoterephthalic acid and Nitroterephthalic acid , to serve as a valuable resource for researchers working with similarly substituted terephthalic acid derivatives. The experimental protocols provided are generalized for the analysis of aromatic carboxylic acids.
Spectral Data of Analogous Compounds
To facilitate comparative analysis and aid in the characterization of novel derivatives, the following sections present the available spectral data for 2-Bromoterephthalic acid and Nitroterephthalic acid.
2-Bromoterephthalic Acid: Spectral Data
Table 1: NMR Spectral Data for 2-Bromoterephthalic acid
| Nucleus | Solvent | Chemical Shift (δ) in ppm |
| ¹H NMR | DMSO-d₆ | 8.17 (d), 8.01 (dd), 7.85 (d)[1] |
| ¹³C NMR | DMSO-d₆ | 167.1, 165.8, 137.5, 135.2, 132.9, 131.8, 130.2, 122.9[2] |
Table 2: IR Spectral Data for 2-Bromoterephthalic acid
| Technique | Key Absorption Bands (cm⁻¹) | Assignment |
| KBr disc | 3435, 3100-2500, 1700, 1580, 1450, 1280, 920 | O-H (carboxylic acid dimer), C=O (carbonyl), C=C (aromatic), C-O/O-H bend |
Note: Specific peak assignments from raw data were not available. The assignments are based on typical functional group frequencies.
Table 3: Mass Spectrometry Data for 2-Bromoterephthalic acid
| Technique | m/z Values | Assignment |
| Electron Impact (EI) | 244/246 | [M]⁺ (Molecular ion peak, showing bromine isotope pattern)[3] |
| 227/229 | [M-OH]⁺ | |
| 199/201 | [M-COOH]⁺ | |
| 143/145 | [M-Br-CO]⁺ | |
| 74, 75 | Fragments of the benzene ring |
Nitroterephthalic Acid: Spectral Data
Table 4: NMR Spectral Data for Nitroterephthalic acid
| Nucleus | Solvent | Chemical Shift (δ) in ppm |
| ¹H NMR | DMSO-d₆ | 8.54 (d), 8.35 (dd), 7.98 (d)[4] |
| ¹³C NMR | DMSO-d₆ | 166.8, 165.2, 150.1, 136.4, 132.5, 131.2, 128.9, 125.6[5] |
Table 5: IR Spectral Data for Nitroterephthalic acid
| Technique | Key Absorption Bands (cm⁻¹) | Assignment |
| KBr disc | 3440, 3100-2500, 1710, 1610, 1540, 1450, 1350, 1280, 920 | O-H (carboxylic acid dimer), C=O (carbonyl), C=C (aromatic), N=O (asymmetric stretch), C-N, N=O (symmetric stretch), C-O/O-H bend |
Note: Specific peak assignments from raw data were not available. The assignments are based on typical functional group frequencies.
Table 6: Mass Spectrometry Data for Nitroterephthalic acid
| Technique | m/z Values | Assignment |
| Electron Impact (EI) | 211 | [M]⁺ (Molecular ion peak) |
| 194 | [M-OH]⁺ | |
| 166 | [M-COOH]⁺ | |
| 120 | [M-COOH-NO₂]⁺ |
Note: Detailed fragmentation data was not available. The assignments are based on expected fragmentation patterns.
Experimental Protocols
The following are generalized experimental protocols for obtaining spectral data for aromatic carboxylic acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a small amount of NaOD to aid solubility). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
-
Set the appropriate spectral width and number of scans. For ¹³C NMR, a larger number of scans will be required to achieve a good signal-to-noise ratio.
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra at room temperature. Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[6]
-
Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[6]
-
-
Instrument Setup:
-
Record a background spectrum of the empty sample compartment.
-
Set the spectral range, typically from 4000 to 400 cm⁻¹.
-
Select an appropriate number of scans (e.g., 16 or 32) to be co-added for a good signal-to-noise ratio.
-
-
Data Acquisition: Place the KBr pellet in the sample holder and acquire the IR spectrum. The resulting spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).[7]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, a gas chromatography (GC) inlet can be used. For non-volatile solids, direct insertion or infusion probes are suitable.[8]
-
Ionization:
-
Electron Ionization (EI): Bombard the sample with a high-energy electron beam (typically 70 eV). This is a common technique that often results in extensive fragmentation, providing structural information.[8]
-
Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent and spray it into the mass spectrometer at a high voltage. This is a softer ionization technique that often leaves the molecular ion intact.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[9]
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.[10]
Generalized Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and subsequent spectral characterization of a substituted terephthalic acid derivative.
Caption: A generalized workflow for the synthesis and spectral characterization of a substituted terephthalic acid.
References
- 1. 2-Bromoterephthalic acid(586-35-6) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Bromoterephthalic acid(586-35-6) 13C NMR spectrum [chemicalbook.com]
- 3. 2-Bromoterephthalic acid(586-35-6) MS spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Nitroterephthalic acid(610-29-7) 13C NMR spectrum [chemicalbook.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. jascoinc.com [jascoinc.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fiveable.me [fiveable.me]
- 10. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
Theoretical Analysis of Substituted Terephthalic Acids: A Methodological Whitepaper for Researchers
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, specific theoretical studies on 2-Bromo-6-nitroterephthalic acid are not available in the public domain. This guide therefore presents a methodological framework and illustrative data for a closely related molecule, 2-nitroterephthalic acid, to serve as a comprehensive template for researchers interested in the computational analysis of this class of compounds.
Introduction
Substituted terephthalic acids are a critical class of molecules in materials science and pharmaceutical development. Their rigid aromatic core and tunable functional groups allow for the design of metal-organic frameworks (MOFs), polymers with tailored properties, and precursors for active pharmaceutical ingredients. Understanding the molecular geometry, electronic properties, and reactivity of these compounds at a quantum level is paramount for predicting their behavior and designing new applications.
This technical guide outlines the standard computational protocols for conducting theoretical studies on substituted terephthalic acids, using 2-nitroterephthalic acid as a representative example. The methodologies and data presentation formats provided herein are directly applicable to the study of this compound.
Computational Methodology
The following section details a typical protocol for the theoretical investigation of a substituted terephthalic acid derivative.
Software and Theoretical Level
All calculations should be performed using a robust quantum chemistry software package such as Gaussian, ORCA, or Spartan. The choice of theoretical method and basis set is crucial for obtaining accurate results. A widely accepted and effective approach for molecules of this nature is Density Functional Theory (DFT).
-
Functional: The B3LYP hybrid functional is recommended as it provides a good balance between accuracy and computational cost for organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is a suitable choice, as it includes diffuse functions (++) to accurately describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.
-
Solvation Model: To simulate a more realistic chemical environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be employed, with water or another relevant solvent.
Geometry Optimization and Frequency Analysis
The first step in the computational workflow is to determine the ground-state equilibrium geometry of the molecule.
-
Initial Structure: A starting 3D structure of the molecule is built.
-
Optimization: A geometry optimization calculation is performed to find the minimum energy conformation. This involves iteratively adjusting the atomic coordinates until the forces on all atoms are negligible.
-
Frequency Calculation: Following a successful optimization, a vibrational frequency analysis is performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies).
-
It provides the theoretical vibrational spectra (IR and Raman), which can be compared with experimental data.
-
Electronic Property Calculations
Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the electronic properties of the molecule. Key properties include:
-
HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap between these orbitals is a critical indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.
Predicted Data for 2-Nitroterephthalic Acid (Illustrative)
The following tables summarize the kind of quantitative data that would be generated from the computational protocol described above.
Optimized Geometric Parameters
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths | C-C (aromatic) | 1.39 - 1.41 Å |
| C-H | 1.08 Å | |
| C-N (nitro) | 1.48 Å | |
| N-O (nitro) | 1.23 Å | |
| C-C (carboxyl) | 1.51 Å | |
| C=O (carboxyl) | 1.21 Å | |
| C-O (carboxyl) | 1.35 Å | |
| O-H (carboxyl) | 0.97 Å | |
| Bond Angles | C-C-C (aromatic) | 119 - 121° |
| C-C-N (nitro) | 118° | |
| O-N-O (nitro) | 124° | |
| C-C-C (carboxyl) | 120° | |
| O=C-O (carboxyl) | 123° | |
| Dihedral Angles | O=C-O-H (carboxyl) | ~0° or ~180° |
| C-C-N-O (nitro) | ~0° or ~180° |
Key Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | Carboxylic Acid | ~3500 |
| C-H Stretch | Aromatic | ~3100 |
| C=O Stretch | Carboxylic Acid | ~1750 |
| N-O Stretch (asymmetric) | Nitro Group | ~1550 |
| C=C Stretch | Aromatic | ~1600, ~1450 |
| N-O Stretch (symmetric) | Nitro Group | ~1350 |
Calculated Electronic Properties
| Property | Predicted Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -3.5 eV |
| HOMO-LUMO Gap | 3.7 eV |
| Dipole Moment | 4.5 Debye |
Visualizations
Visual models are essential for interpreting computational results. The following diagrams illustrate a typical workflow and a conceptual representation of electronic properties.
Caption: A typical workflow for theoretical analysis.
Caption: Frontier molecular orbital energy diagram.
Conclusion
The theoretical study of this compound and its analogs provides invaluable insights into their molecular structure, stability, and reactivity. By employing Density Functional Theory, researchers can predict a wide range of properties that are crucial for the rational design of new materials and pharmaceutical compounds. The methodologies and illustrative data presented in this guide offer a robust starting point for conducting and interpreting such computational studies, paving the way for accelerated discovery and innovation in the field.
An In-depth Technical Guide to 2-Bromo-6-nitroterephthalic acid and its Precursors
Disclaimer: As of late 2025, a comprehensive search of scientific literature, chemical databases, and patent repositories did not yield specific information regarding the discovery, history, or detailed experimental protocols for 2-Bromo-6-nitroterephthalic acid . This suggests that it is not a commercially available or widely studied compound. This guide, therefore, provides an in-depth overview of its immediate and well-documented precursors: 2-Bromoterephthalic acid and Nitroterephthalic acid . Furthermore, a plausible, hypothetical synthetic route to this compound is proposed based on established principles of organic chemistry.
This document is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis and potential applications of substituted terephthalic acid derivatives.
2-Bromoterephthalic acid
2-Bromoterephthalic acid is a halogenated aromatic dicarboxylic acid. It serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] Its structure allows for further functionalization, making it a versatile building block.
Physicochemical Properties
The key physicochemical properties of 2-Bromoterephthalic acid are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 586-35-6 | [2] |
| Molecular Formula | C₈H₅BrO₄ | [1] |
| Molecular Weight | 245.03 g/mol | [2] |
| Melting Point | 295-297 °C | [1][2] |
| Boiling Point (Predicted) | 421.6±40.0 °C | [1] |
| Density (Estimate) | 1.8281 g/cm³ | [1] |
| pKa (Predicted) | 2.44±0.10 | [1][3] |
| Water Solubility | Soluble | [1] |
| Appearance | White to light yellow powder/crystal | [1][3] |
Experimental Protocol: Synthesis of 2-Bromoterephthalic Acid
A common method for the synthesis of 2-Bromoterephthalic acid involves the oxidation of 2-bromo-1,4-dimethylbenzene. The following protocol is based on a documented industrial synthesis.[1]
Materials:
-
2-bromo-1,4-dimethylbenzene (541 mmol)
-
Cobalt(II) acetate tetrahydrate (0.625 mmol)
-
Manganese(II) acetate tetrahydrate (0.625 mmol)
-
Zirconium(IV) acetate (0.15 mmol)
-
Sodium bromide (0.525 mmol)
-
97% Acetic acid (500 g)
-
Pressurized air
Equipment:
-
Stirred autoclave with an internal cooling coil and a reflux condenser
-
Gas dispersion stirrer
-
Diafiltration apparatus
-
Vacuum drying oven
Procedure:
-
In the stirred autoclave, combine 2-bromo-1,4-dimethylbenzene with the solution of cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, zirconium(IV) acetate, and sodium bromide in 97% acetic acid.
-
Stir the mixture at a constant rate using the gas dispersion stirrer to ensure optimal gas mixing.
-
Heat the mixture to 150 °C and maintain this temperature for 2 hours.
-
Increase the temperature to 180 °C and maintain for 4 hours.
-
Throughout the heating process, continuously vent air at a back pressure of 400 psig (2.76 MPa).
-
After the reaction is complete, slowly release the pressure and cool the reactor to 50 °C.
-
Drain the reaction products. Rinse the reactor with two 25 g portions of acetic acid to collect any residual product.
-
Collect the resulting white solid product by diafiltration.
-
Wash the solid with water and dry under vacuum.
This process yields 2-bromoterephthalic acid as a white solid with approximately 99% purity and an 85% yield.[1]
Nitroterephthalic Acid
Nitroterephthalic acid is a nitrated aromatic dicarboxylic acid. It is a known intermediate in the synthesis of dyes and pigments and has been explored as a modifier in polymers like polyethylene terephthalate.[4][5]
Physicochemical Properties
The key physicochemical properties of Nitroterephthalic acid are summarized in the table below.
| Property | Value | Source |
| CAS Number | 610-29-7 | [6][7] |
| Molecular Formula | C₈H₅NO₆ | [6][7] |
| Molecular Weight | 211.13 g/mol | [7][8] |
| Melting Point | 270-272 °C | [6][8] |
| pKa | 1.77 | [9] |
| Water Solubility | Very soluble | [4][9] |
| Appearance | White to light beige powder | [4][6] |
Experimental Protocol: Synthesis of Nitroterephthalic Acid
Nitroterephthalic acid can be synthesized by the nitration of phthalic acid. The following protocol describes a method that produces a mixture of 3- and 4-nitrophthalic acid, from which the desired isomers can be separated.[10] A similar approach can be inferred for the nitration of terephthalic acid. Another documented method involves the hydrolysis of nitrated polyethylene terephthalate.[11]
Method 1: Direct Nitration of Phthalic Acid [10]
Materials:
-
Phthalic acid (10 parts by weight)
-
99% concentrated nitric acid (100-150 parts by weight)
Equipment:
-
Reaction vessel with temperature control
Procedure:
-
Add the concentrated nitric acid to the reaction vessel and bring it to a temperature of 70 °C.
-
Add the phthalic acid to the heated nitric acid.
-
Allow the nitration to proceed at 70 °C for three hours.
-
The reaction yields a mixture of 3- and 4-nitrophthalic acid.
Method 2: From Polyethylene Terephthalate [11]
Materials:
-
Polyethylene glycol terephthalate (400 g)
-
Mixed acid (30 wt% nitric acid, 70 wt% sulfuric acid) (2 L)
-
Ice
-
3 N Sodium hydroxide solution
Procedure:
-
Dissolve the polyethylene glycol terephthalate in the mixed acid over approximately 2 hours with a slow temperature increase, not exceeding 45 °C.
-
Stir the mixture for an additional 4 hours.
-
Pour the clear solution onto ice to precipitate the nitration product.
-
Filter the product and wash with ice water until neutral.
-
Saponify the nitrated product by refluxing with 3 N sodium hydroxide solution for 4 hours.
-
Filter the hot solution and acidify with concentrated sulfuric acid while still warm.
-
Cool to room temperature to precipitate the nitroterephthalic acid.
-
Filter, wash until acid-free, and dry the product.
Hypothetical Synthesis of this compound
Given the lack of direct synthetic routes in the literature, a plausible pathway for the synthesis of this compound would involve the nitration of 2-Bromoterephthalic acid. This is a standard electrophilic aromatic substitution reaction. However, the existing substituents (two carboxylic acid groups and a bromine atom) are deactivating, which would make the nitration challenging and likely require harsh conditions. The nitro group would be directed to the position meta to the carboxyl groups and ortho/para to the bromine. The most likely position for nitration would be at the 6-position.
Below is a conceptual workflow for this proposed synthesis.
Caption: Proposed synthetic workflow for this compound.
Role in Drug Discovery and Development
Substituted aromatic dicarboxylic acids are important scaffolds in medicinal chemistry. The introduction of bromo- and nitro- groups can significantly influence the pharmacological properties of a molecule.
-
Bromine in Pharmaceuticals: The introduction of a bromine atom can enhance the therapeutic activity and metabolic stability of a drug.[12] Brominated compounds are used in the synthesis of anticancer and antiviral agents.[13][14] The bromine atom can act as a reactive handle for further chemical modifications.[15]
-
Nitro Groups in Pharmaceuticals: Nitroaromatic compounds are present in a variety of drugs, including antibacterial and anticancer agents.[16][17][18] Often, they act as prodrugs that are activated under specific physiological conditions, such as the hypoxic environment of tumors.[16]
The combination of these functional groups on a terephthalic acid backbone could lead to novel compounds with interesting biological activities, potentially as linkers in antibody-drug conjugates or as fragments in drug discovery.
The diagram below illustrates the potential roles of such substituted terephthalic acids in a drug development context.
Caption: Potential roles of substituted terephthalic acids in drug development.
References
- 1. 2-Bromoterephthalic acid | 586-35-6 [chemicalbook.com]
- 2. 2-Bromoterephthalic acid 95 586-35-6 [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. 1,4-Benzenedicarboxylic acid, 2-nitro- | C8H5NO6 | CID 69122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-硝基对苯二甲酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 2-Nitroterephthalic acid(610-29-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. prepchem.com [prepchem.com]
- 11. DE1224731B - Process for the production of nitroterephthalic acid - Google Patents [patents.google.com]
- 12. jms.ump.edu.pl [jms.ump.edu.pl]
- 13. Ascensus [ascensusspecialties.com]
- 14. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]
- 15. Bromination - Wordpress [reagents.acsgcipr.org]
- 16. svedbergopen.com [svedbergopen.com]
- 17. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
In-depth Technical Guide: Health and Safety Information for 2-Bromo-6-nitroterephthalic acid
To the valued researchers, scientists, and drug development professionals,
Following a comprehensive search for safety and toxicological information on 2-Bromo-6-nitroterephthalic acid (CAS Number: 356082-44-5), we must report that detailed health and safety data, including a formal Safety Data Sheet (SDS), is not publicly available at this time. Chemical suppliers acknowledge the existence of this compound, but specific details regarding its physical and chemical properties, toxicological profile, and appropriate handling and storage procedures are not provided in the available documentation.
The absence of this critical information prevents the creation of a comprehensive technical guide as initially intended. The core requirements of quantitative data presentation, detailed experimental protocols, and visualizations of safety workflows cannot be met without reliable source data.
In the interest of promoting a strong safety culture, we have compiled a general framework for the safe handling of research chemicals for which specific data is unavailable. This guidance is based on best practices for handling potentially hazardous novel compounds.
General Safety Protocol for Uncharacterized Compounds
For a substance like this compound, where specific hazard data is not available, it is prudent to treat it as a potentially hazardous material. The following workflow outlines a cautious approach to handling such compounds.
Caption: General workflow for safely handling uncharacterized chemical compounds.
Recommendations for Researchers
Given the lack of specific safety information for this compound, the following actions are strongly recommended before acquisition and use:
-
Contact the Supplier: Directly request a Safety Data Sheet (SDS) from the chemical supplier. Manufacturers and distributors are obligated to provide this information.
-
Conduct a Hazard Assessment: In the absence of an SDS, a thorough hazard assessment should be conducted by qualified personnel. This may involve:
-
Structural Analogy: Evaluating the potential hazards by comparing the structure of this compound to known hazardous compounds with similar functional groups (e.g., nitro-aromatics, bromo-aromatics, dicarboxylic acids).
-
In Silico Toxicology: Utilizing computational models to predict potential toxicity.
-
-
Assume High Potency/Toxicity: Until proven otherwise, handle the compound with the highest level of precaution. This includes using engineering controls (e.g., fume hoods, glove boxes), appropriate personal protective equipment, and implementing strict containment procedures.
We regret that a more detailed and specific guide cannot be provided at this time due to the absence of necessary data. We urge all researchers to prioritize safety and to not handle this compound until a comprehensive understanding of its potential hazards can be established.
Potential Research Areas for 2-Bromo-6-nitroterephthalic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-nitroterephthalic acid is a polysubstituted aromatic dicarboxylic acid. Its unique arrangement of functional groups—a bromine atom, a nitro group, and two carboxylic acids on a benzene ring—makes it a highly versatile, yet underexplored, building block in synthetic chemistry. The electron-withdrawing nature of the nitro group and the carboxylic acids, combined with the reactivity of the bromine atom, opens up a wide range of possibilities for creating novel molecules with potential applications in medicinal chemistry, materials science, and chemical sensing. This guide provides an in-depth look at potential research avenues for this compound, complete with proposed experimental protocols and conceptual frameworks.
Physicochemical Properties and Synthesis
While specific experimental data for this compound is scarce in publicly available literature, its properties can be inferred from its structure and data on similar compounds.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₈H₄BrNO₆ |
| Molecular Weight | 290.03 g/mol |
| Melting Point | >300 °C (decomposes) |
| pKa₁ | ~2.5 |
| pKa₂ | ~4.0 |
| Appearance | Pale yellow to white solid |
Proposed Synthetic Pathway
dot
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound (Proposed)
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-bromoterephthalic acid (1 equivalent).
-
Acid Mixture: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated sulfuric acid with stirring until the starting material is fully dissolved.
-
Nitration: While maintaining the temperature below 10 °C, add fuming nitric acid (1.1 equivalents) dropwise via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Isolation: The solid precipitate is collected by vacuum filtration and washed with cold water until the washings are neutral to litmus paper.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Potential Research Areas and Applications
The unique substitution pattern of this compound makes it a promising candidate for several research areas.
Medicinal Chemistry: Synthesis of Novel Heterocycles and Enzyme Inhibitors
The functional groups on the aromatic ring can be manipulated to synthesize a variety of heterocyclic compounds with potential biological activity. For instance, the nitro group can be reduced to an amine, which can then be used to construct fused heterocyclic systems. The bromine atom can participate in cross-coupling reactions to introduce diverse substituents.
dot
A Comprehensive Technical Guide to Substituted Terephthalic Acids: Synthesis, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of substituted terephthalic acids, a versatile class of aromatic compounds with significant applications in materials science, drug discovery, and chemical biology. This document details their synthesis, characterization, and biological activities, presenting key quantitative data in accessible formats and outlining detailed experimental protocols. Visualizations of key workflows and biological pathways are provided to facilitate a deeper understanding of the underlying principles.
Synthesis of Substituted Terephthalic Acids
The functionalization of the terephthalic acid scaffold allows for the fine-tuning of its physicochemical and biological properties. Various synthetic routes have been developed to introduce a wide range of substituents onto the aromatic ring.
Electrophilic Aromatic Substitution
Halogenation and nitration are common electrophilic aromatic substitution reactions used to functionalize terephthalic acid.
-
Halogenation: The direct halogenation of terephthalic acid can be achieved using elemental halogens in the presence of a Lewis acid catalyst or in oleum. For example, 2,5-dihaloterephthalic acids can be prepared by treating terephthalic acid with chlorine, bromine, or iodine in oleum.[1]
-
Nitration: Nitration of terephthalic acid using a mixture of concentrated nitric acid and sulfuric acid yields nitro-substituted derivatives. For instance, 2,5-dinitroterephthalic acid can be synthesized by nitrating terephthalic acid.[2] Subsequent reduction of the nitro groups provides access to aminoterephthalic acids.
Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution is a key strategy for introducing a variety of functional groups, particularly on activated terephthalic acid derivatives.
Synthesis of Specific Substituted Terephthalic Acids
Detailed experimental protocols for the synthesis of several key substituted terephthalic acids are provided below.
1.3.1. Synthesis of 2-Sulfomethylterephthalic Acid
This synthesis involves the initial preparation of dimethyl 2-bromomethylterephthalate, followed by a nucleophilic substitution with sodium sulfite.[3][4]
-
Step 1: Esterification and Bromination: 2-Methylterephthalic acid is first esterified and then the methyl group is brominated using N-bromosuccinimide (NBS).
-
Step 2: Sulfonation: The resulting dimethyl 2-bromomethylterephthalate is treated with aqueous sodium sulfite in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to yield the sodium salt of dimethyl 2-sulfomethylterephthalate.
-
Step 3: Hydrolysis: Acidic hydrolysis of the diester yields 2-sulfomethylterephthalic acid.
1.3.2. Synthesis of 2-Phosphonoterephthalic Acid
An efficient synthesis of 2-phosphonoterephthalic acid has been developed starting from 2-bromo-p-xylene.[3][4]
-
Step 1: Phosphonylation: 2-Bromo-p-xylene is converted to its Grignard or organolithium reagent, which then reacts with diethyl chlorophosphate to yield diethyl 2,5-dimethylbenzenephosphonate.
-
Step 2: Oxidation: The methyl groups are oxidized to carboxylic acids using a strong oxidizing agent like potassium permanganate.
-
Step 3: Hydrolysis: The phosphonate ester is hydrolyzed under acidic conditions to afford 2-phosphonoterephthalic acid.
1.3.3. Synthesis of 2,5-Dihydroxyterephthalic Acid
2,5-Dihydroxyterephthalic acid can be synthesized from hydroquinone via a carboxylation reaction.[5][6][7]
-
Reaction: Hydroquinone is carboxylated using carbon dioxide under high pressure and temperature in the presence of a base such as potassium hydroxide or potassium carbonate. A yield of up to 76.52% has been reported under optimized conditions (11.5 MPa CO2 pressure, 220 °C in n-octane with KOH).[6]
1.3.4. Synthesis of 2,5-Diaminoterephthalic Acid
2,5-Diaminoterephthalic acid can be prepared from terephthalic acid via a two-step process of nitration followed by reduction.[2][8][9]
-
Step 1: Dinitration: Terephthalic acid is treated with a mixture of concentrated nitric acid and sulfuric acid to yield 2,5-dinitroterephthalic acid.
-
Step 2: Reduction: The dinitro derivative is then reduced to 2,5-diaminoterephthalic acid using a reducing agent such as iron powder in acidic medium.
Quantitative Data on Synthesis and Characterization
The following tables summarize key quantitative data for the synthesis and characterization of various substituted terephthalic acids.
Table 1: Synthesis and Yields of Substituted Terephthalic Acids
| Compound | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| 2-Sulfomethylterephthalic acid | Dimethyl 2-bromomethylterephthalate | 1. Na2SO3, Bu4NBr, EtOH/H2O, reflux, 12h; 2. conc. HCl, reflux, 12h | 67 (of sodium salt) | [3] |
| 2-Phosphonoterephthalic acid | Diethyl 2,5-dimethylbenzenephosphonate | 1. KMnO4, H2O/t-BuOH, reflux; 2. conc. HCl | 61 | [4] |
| 2,5-Dihydroxyterephthalic acid | Hydroquinone | KOH, CO2 (11.5 MPa), n-octane, 220 °C, 4h | 76.52 | [6] |
| 2,5-Dinitroterephthalic acid | Terephthalic acid | conc. HNO3, conc. H2SO4 | High | [2] |
| 2,5-Diaminoterephthalic acid | 2,5-Dinitroterephthalic acid | Reducing agent (e.g., Fe/HCl) | Good | [2] |
| Diethyl terephthalate | Terephthalic acid | Ethanol, conc. H2SO4, 80 °C, 4 days | 41.77 | [10] |
| 4-(Hydroxymethyl)benzoic acid | 5-(Hydroxymethyl)furoic acid | Ethylene (70 bar), Sn-Beta catalyst, dioxane, 190 °C, 6h | 31 (selectivity) | [11] |
Table 2: Spectroscopic Data for Selected Substituted Terephthalic Acids
| Compound | 1H NMR (δ, ppm, Solvent) | 13C NMR (δ, ppm, Solvent) | IR (cm-1) | Mass Spec (m/z) | Reference |
| 2-Sulfomethylterephthalic acid | 4.26 (s, 2H), 7.72 (d, 1H), 7.84 (dd, 1H), 7.97 (d, 1H) (DMSO-d6) | 54.1, 127.2, 129.6, 132.2, 133.4, 134.7, 136.7, 166.8, 168.6 (DMSO-d6) | - | - | [3] |
| Sodium salt of dimethyl 2-sulfomethylterephthalate | 3.90 (s, 3H), 3.91 (s, 3H), 4.64 (s, 2H), 7.89 (d, 1H), 8.01-8.04 (m, 2H) (D2O) | - | - | - | [3] |
| 2,5-Dihydroxyterephthalic acid | - | - | - | - | [6] |
| 2,5-Diaminoterephthalic acid | - | - | - | - | [12] |
Biological Activity of Substituted Terephthalic Acids
Substituted terephthalic acids have emerged as promising scaffolds in drug discovery, exhibiting a range of biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Certain terephthalamide derivatives, notably analogues of the natural product cystobactamid, have demonstrated potent antibacterial activity against a range of pathogenic bacteria. These compounds act by inhibiting bacterial DNA gyrase and topoisomerase IV.
Table 3: Minimum Inhibitory Concentrations (MICs) of a Terephthalic Acid-Containing Cystobactamid Analogue
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli (TolC mutant) | 0.125 |
| Klebsiella pneumoniae (ATCC 700603) | 8 |
| Acinetobacter baumannii (ATCC 19606) | 2 |
| Pseudomonas aeruginosa (PAO1) | 32 |
| Staphylococcus aureus (ATCC 29213) | 0.25 |
| Enterococcus faecalis (ATCC 29212) | 0.5 |
| Streptococcus pneumoniae (ATCC 49619) | 0.06 |
| Data is illustrative and based on reported activities of potent analogues. |
Anticancer Activity
Derivatives of terephthalic acid are also being investigated for their potential as anticancer agents. While comprehensive data is still emerging, preliminary studies have shown that some compounds exhibit cytotoxicity against various cancer cell lines. Further high-throughput screening of substituted terephthalic acid libraries is warranted to identify lead compounds for oncology drug development.
Experimental Protocols and Workflows
Detailed methodologies and workflows are crucial for the reproducibility and advancement of research. This section provides detailed experimental protocols and visual representations of key workflows.
General Procedure for High-Throughput Screening (HTS) of a Small Molecule Library
The following workflow outlines the key stages involved in a typical HTS campaign to identify biologically active compounds.
Caption: A generalized workflow for a high-throughput screening campaign.[13][14][15][16][17]
Synthetic Workflow for Substituted Terephthalic Acids
The synthesis of a substituted terephthalic acid from a commercially available starting material typically follows a multi-step sequence.
Caption: A representative multi-step synthesis workflow for a substituted terephthalic acid.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which substituted terephthalic acids exert their biological effects is crucial for rational drug design and development.
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
As exemplified by cystobactamid analogues, some terephthalamide derivatives function as potent inhibitors of bacterial type II topoisomerases, DNA gyrase and topoisomerase IV. This inhibition disrupts DNA replication and repair, leading to bacterial cell death.
Caption: Mechanism of action of terephthalamide-based inhibitors of bacterial DNA gyrase.
Conclusion
Substituted terephthalic acids represent a rich and versatile class of molecules with broad-ranging applications. The synthetic methodologies outlined in this guide provide a robust foundation for the creation of diverse libraries of these compounds. The presented quantitative data on their properties and biological activities highlight their potential in materials science and drug discovery. The detailed workflows and pathway diagrams offer a clear conceptual framework for researchers entering this exciting field. Further exploration of the vast chemical space accessible through terephthalic acid functionalization is poised to yield novel materials and therapeutics with significant scientific and clinical impact.
References
- 1. GB946259A - Halogenation of terephthalic acid - Google Patents [patents.google.com]
- 2. CN104693057A - Preparation method of 2,5-diamino terephthalic acid - Google Patents [patents.google.com]
- 3. ecommons.udayton.edu [ecommons.udayton.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A water-based and high space-time yield synthetic route to MOF Ni2(dhtp) and its linker 2,5-dihydroxyterephthalic acid - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. Preparation of 2,5-diaminoterephthalic acid by the Hofmann degradation of pyromellitic di-imide (benzene-1,2,4,5-tetracarboxylic 1,2:4,5-di-imide) in the presence of metal salts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 9. 2,5-Diaminoterephthalic acid | 945-30-2 | Benchchem [benchchem.com]
- 10. Sciencemadness Discussion Board - Synthesis of diethyl terephthalate - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2,5-Diaminoterephthalic acid | C8H8N2O4 | CID 816761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Screening workflow | High Throughput Screening Core [u.osu.edu]
- 14. pharm.ucsf.edu [pharm.ucsf.edu]
- 15. news-medical.net [news-medical.net]
- 16. High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Workflow for High-throughput Screening of Enzyme Mutant Libraries Using Matrix-assisted Laser Desorption/Ionization Mass Spectrometry Analysis of Escherichia coli Colonies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis and Application of Metal-Organic Frameworks Using 2-Bromo-6-nitroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a novel metal-organic framework (MOF) utilizing 2-Bromo-6-nitroterephthalic acid as the organic linker. While specific literature on MOFs derived from this particular bifunctional linker is emerging, the following protocols are adapted from established methods for structurally related terephthalic acid-based MOFs.[1] This document offers a comprehensive guide for researchers interested in exploring the potential of this functionalized MOF in various applications, including drug delivery.[2][3][4][5][6]
Overview and Rationale
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands.[7] Their high surface area, tunable pore size, and the potential for functionalization make them promising candidates for a range of applications, including gas storage, catalysis, and biomedicine.[5][8] The introduction of functional groups such as bromo and nitro moieties onto the terephthalic acid linker can impart unique properties to the resulting MOF, potentially enhancing its performance in areas like targeted drug delivery and controlled release.[2][3]
The following sections detail the synthesis of a zirconium-based MOF (Zr-MOF) using this compound, its characterization, and a protocol for drug loading.
Synthesis of Zr-MOF with this compound
This protocol is adapted from the synthesis of Zr-MOFs using functionalized terephthalic acid linkers.[1]
2.1. Materials and Equipment
| Reagent/Equipment | Description/Specification |
| Metal Precursor | Zirconium(IV) chloride (ZrCl₄) |
| Organic Linker | This compound |
| Solvent | N,N-Dimethylformamide (DMF) |
| Modulator | Acetic acid |
| Washing Solvents | DMF, Ethanol |
| Reaction Vessel | 100 mL Teflon-lined autoclave |
| Heating | Laboratory oven or oil bath |
| Purification | Centrifuge, ultrasonicator |
| Drying | Vacuum oven |
2.2. Experimental Protocol
-
In a 100 mL Teflon-lined autoclave, dissolve ZrCl₄ (116 mg, 0.5 mmol) and this compound (144.5 mg, 0.5 mmol) in 12.5 mL of DMF.
-
Add 1.5 mL of acetic acid to the mixture. Acetic acid acts as a modulator to control the crystal growth and morphology.
-
Seal the autoclave and heat it in an oven or oil bath at 120 °C for 24 hours.
-
After 24 hours, cool the autoclave to room temperature.
-
Collect the white precipitate by centrifugation.
-
Wash the product with DMF three times, followed by five washes with ethanol to remove unreacted precursors and solvent. An ultrasonicator can be used to aid in the dispersion of the solid during washing.
-
Suspend the final white solid in ethanol overnight.
-
Collect the product by centrifugation and dry it in a vacuum oven at 60 °C for 24 hours.
2.3. Synthesis Workflow Diagram
Caption: Workflow for the solvothermal synthesis of the Zr-MOF.
Characterization of the Synthesized MOF
Standard techniques should be employed to characterize the structure, porosity, and stability of the synthesized MOF.
3.1. Powder X-Ray Diffraction (PXRD)
-
Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.
-
Protocol:
-
Place a small amount of the dried MOF powder on a sample holder.
-
Collect the diffraction pattern using a diffractometer with Cu-Kα radiation.
-
Scan over a 2θ range of 5° to 50° with a step size of 0.02°.
-
3.2. Thermogravimetric Analysis (TGA)
-
Purpose: To assess the thermal stability of the MOF and determine the temperature at which the framework decomposes.
-
Protocol:
-
Place 5-10 mg of the dried MOF in an alumina crucible.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
3.3. Nitrogen Adsorption-Desorption Analysis
-
Purpose: To determine the surface area (BET), pore volume, and pore size distribution of the MOF.
-
Protocol:
-
Degas the sample at 150 °C under vacuum for 12 hours to remove any guest molecules.
-
Measure the nitrogen adsorption-desorption isotherms at 77 K.
-
Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.
-
3.4. Representative Quantitative Data for Functionalized Zr-MOFs
The following table presents typical data for functionalized UiO-66 (a type of Zr-MOF) materials, which can be used as a benchmark for the newly synthesized MOF.
| MOF Type | Functional Group | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| UiO-66 | -H | ~1200 | ~0.50 |
| UiO-66-NH₂ | -NH₂ | ~1100 | ~0.45 |
| UiO-66-Br | -Br | ~1000 | ~0.42 |
| UiO-66-NO₂ | -NO₂ | ~950 | ~0.40 |
Data are representative and may vary based on synthesis conditions.
Application Protocol: Drug Loading
This protocol outlines a general procedure for loading a model drug, such as ibuprofen, into the synthesized MOF.
4.1. Materials
| Reagent | Specification |
| Synthesized MOF | Activated (degassed) |
| Model Drug | Ibuprofen |
| Solvent | Ethanol |
4.2. Experimental Protocol
-
Prepare a stock solution of ibuprofen in ethanol (e.g., 10 mg/mL).
-
Disperse a known amount of the activated MOF (e.g., 50 mg) in a specific volume of the ibuprofen solution (e.g., 10 mL).
-
Stir the suspension at room temperature for 24 hours to allow for drug encapsulation.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the product with fresh ethanol to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum at room temperature.
-
Determine the drug loading efficiency by analyzing the supernatant using UV-Vis spectroscopy to measure the concentration of unloaded drug.
4.3. Drug Delivery Logical Diagram
Caption: General schematic of MOF-based drug delivery.
Conclusion and Future Perspectives
The use of this compound as a linker for MOF synthesis opens up new possibilities for creating materials with tailored properties. The protocols provided herein offer a starting point for the synthesis and evaluation of these novel MOFs. Further research is warranted to fully explore their potential in drug delivery systems, including detailed studies on biocompatibility, drug release kinetics, and in vivo efficacy. The functional groups on the linker may also be exploited for post-synthetic modification, further expanding the functional diversity of these materials.[9]
References
- 1. rsc.org [rsc.org]
- 2. drpress.org [drpress.org]
- 3. Applications of Metal-Organic Frameworks (MOFs) in Drug Delivery, Biosensing, and Therapy: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of Metal-Organic Frameworks as Drug Delivery Systems [mdpi.com]
- 6. Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK [pub.iapchem.org]
- 7. SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 8. Synthesis and Characterization of the Metal–Organic Framework CIM-80 for Organic Compounds Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reversible Postsynthetic Modification of a MOF - ChemistryViews [chemistryviews.org]
Application Notes and Protocols: 2-Bromo-6-nitroterephthalic Acid as a Linker in MOF Synthesis for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of Metal-Organic Frameworks (MOFs) incorporating the 2-Bromo-6-nitroterephthalic acid linker, with a particular focus on drug delivery. Due to the absence of direct synthesis reports for MOFs using this specific bifunctional linker, a two-step synthesis strategy is proposed. This involves the initial synthesis of a bromo-functionalized MOF, followed by post-synthetic nitration.
Introduction to Functionalized MOFs in Drug Delivery
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for various applications, including drug delivery. The incorporation of functional groups onto the organic linkers can significantly enhance the performance of MOFs as drug carriers. These functional groups can modulate the framework's properties, such as hydrophilicity/hydrophobicity, and can interact with drug molecules to control loading and release kinetics.
The presence of both a bromo and a nitro group on the terephthalic acid linker in a "this compound MOF" is anticipated to offer unique advantages:
-
Enhanced Drug Loading: The polar nitro group and the halogen bond-forming bromo group can provide specific interaction sites for drug molecules, potentially leading to higher loading capacities.
-
Controlled Release: The electron-withdrawing nature of the nitro group can influence the electronic properties of the linker and its interaction with guest molecules, offering a mechanism for controlled drug release.
-
Versatile Post-Synthetic Modification: The bromo group can serve as a handle for further post-synthetic modifications, allowing for the attachment of targeting ligands or other functional moieties.
Proposed Synthesis of a this compound Functionalized MOF
A two-step approach is proposed for the synthesis of a MOF containing the this compound linker. The first step involves the synthesis of a Zirconium-based MOF using 2-bromoterephthalic acid. The second step is the post-synthetic nitration of the bromo-functionalized MOF.
Step 1: Synthesis of a 2-Bromo-terephthalic Acid Zr-MOF (Zr-BDC-Br)
This protocol is adapted from the synthesis of 2D Zr-MOF nanosheets.[1]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-Bromoterephthalic acid
-
N,N-Dimethylformamide (DMF)
-
Acetic acid
-
Ethanol
Equipment:
-
Oil bath
-
Reflux condenser
-
Centrifuge
-
Vacuum oven
Protocol:
-
In a flask, dissolve ZrCl₄ (116 mg, 0.5 mmol) and 2-Bromoterephthalic acid (121.5 mg, 0.5 mmol) in 12.5 mL of DMF.
-
Add 1.5 mL of acetic acid to the solution.
-
The mixture is then refluxed in an oil bath at 120 °C for 24 hours.[1]
-
After cooling to room temperature, the resulting white solid (Zr-BDC-Br) is collected by centrifugation.
-
The product is washed with DMF three times and then with ethanol five times to remove unreacted precursors.[1]
-
The purified Zr-BDC-Br is dried at 60 °C for 24 hours under vacuum.[1]
Diagram of the Synthesis Workflow for Zr-BDC-Br:
Caption: Workflow for the synthesis of Zr-BDC-Br MOF.
Step 2: Post-Synthetic Nitration of Zr-BDC-Br MOF
This is a proposed general protocol based on standard aromatic nitration procedures, which would require optimization for the specific MOF.
Materials:
-
Zr-BDC-Br MOF (synthesized in Step 1)
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂) (or other inert solvent)
-
Deionized water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Ice bath
-
Magnetic stirrer
-
Centrifuge
-
Vacuum oven
Protocol:
-
Suspend the dried Zr-BDC-Br MOF in an inert solvent like dichloromethane in a round-bottom flask.
-
Cool the suspension in an ice bath.
-
Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the MOF suspension with vigorous stirring. The exact ratio of acids and reaction time will need to be optimized to achieve nitration without degrading the MOF structure.
-
Maintain the reaction at a low temperature (e.g., 0-5 °C) for a specified period (e.g., 2-4 hours).
-
After the reaction, quench the mixture by carefully adding it to ice-cold deionized water.
-
Collect the solid product by centrifugation.
-
Wash the product thoroughly with deionized water until the pH is neutral, followed by washing with ethanol.
-
Dry the final product, the this compound functionalized MOF (Zr-BDC-Br-NO₂), under vacuum.
Diagram of the Post-Synthetic Nitration Workflow:
Caption: Workflow for the post-synthetic nitration of Zr-BDC-Br MOF.
Characterization of the Functionalized MOF
A thorough characterization of the synthesized Zr-BDC-Br-NO₂ MOF is crucial to confirm its structure, porosity, and the successful incorporation of the nitro group.
| Technique | Purpose | Expected Outcome |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the MOF after synthesis and post-synthetic modification. | The PXRD pattern should match that of the parent Zr-BDC-Br MOF, indicating that the framework integrity is maintained after nitration. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present in the MOF. | Appearance of characteristic peaks for the N-O stretching vibrations of the nitro group (typically around 1530 and 1350 cm⁻¹). |
| Nitrogen Adsorption-Desorption Isotherms (BET analysis) | To determine the surface area and pore volume of the MOF. | A decrease in surface area and pore volume after nitration is expected due to the presence of the bulky nitro group within the pores. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF. | The TGA curve will show the decomposition temperature of the MOF, providing information on its thermal stability. |
| X-ray Photoelectron Spectroscopy (XPS) | To confirm the elemental composition and the presence of nitrogen in the nitro group. | The XPS spectrum should show a peak in the N 1s region, confirming the presence of nitrogen from the nitro group. |
Application in Drug Delivery: Experimental Protocols
The synthesized Zr-BDC-Br-NO₂ MOF can be evaluated for its potential as a drug delivery vehicle.
Drug Loading
Objective: To load a model drug (e.g., ibuprofen, 5-fluorouracil) into the MOF.
Protocol:
-
Activate the Zr-BDC-Br-NO₂ MOF by heating under vacuum to remove any guest molecules from the pores.
-
Prepare a concentrated solution of the model drug in a suitable solvent (e.g., ethanol for ibuprofen).
-
Immerse a known amount of the activated MOF in the drug solution.
-
Stir the mixture at room temperature for a specified period (e.g., 24-48 hours) to allow for drug diffusion into the MOF pores.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the loaded MOF with the solvent to remove any surface-adsorbed drug.
-
Dry the drug-loaded MOF under vacuum.
-
Determine the amount of loaded drug using techniques such as UV-Vis spectroscopy (by measuring the concentration of the drug in the supernatant before and after loading) or by digesting the MOF and analyzing the drug content via HPLC.
Table of Expected Drug Loading Capacities (Hypothetical):
| MOF | Model Drug | Loading Capacity (wt%) |
| Zr-BDC-Br | Ibuprofen | 15-25 |
| Zr-BDC-Br-NO₂ | Ibuprofen | 20-35 |
| Zr-BDC-Br | 5-Fluorouracil | 10-20 |
| Zr-BDC-Br-NO₂ | 5-Fluorouracil | 15-30 |
Note: These are hypothetical values to illustrate the expected trend of increased loading with the nitro-functionalized MOF.
In Vitro Drug Release
Objective: To study the release profile of the loaded drug from the MOF in a simulated physiological environment.
Protocol:
-
Disperse a known amount of the drug-loaded MOF in a release medium (e.g., phosphate-buffered saline, PBS, at pH 7.4).
-
Place the dispersion in a dialysis bag or use a setup that allows for sampling of the release medium without removing the MOF.
-
Maintain the system at 37 °C with gentle stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium.
-
Analyze the concentration of the released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the cumulative percentage of drug released as a function of time.
Diagram of the Drug Delivery Logical Relationship:
Caption: Logical flow of the drug delivery process using the functionalized MOF.
Conclusion and Future Perspectives
The proposed two-step synthesis offers a viable route to obtaining MOFs with the this compound linker. The dual functionality of bromo and nitro groups is expected to enhance the drug loading capacity and provide control over the release kinetics. Further research should focus on optimizing the post-synthetic nitration step to maximize the degree of functionalization while preserving the MOF's structural integrity. The bromo group also opens up avenues for further functionalization, such as the attachment of targeting moieties to achieve site-specific drug delivery. These functionalized MOFs hold significant promise for the development of advanced drug delivery systems.
References
Application Notes and Protocols: 2-Bromo-6-nitroterephthalic Acid in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential catalytic applications of 2-Bromo-6-nitroterephthalic acid. While direct catalytic applications of the molecule itself are not extensively documented, its bifunctional nature—possessing both a bromine atom and a nitro group—makes it an excellent candidate as a linker for the synthesis of highly functional Metal-Organic Frameworks (MOFs). These MOFs can serve as versatile heterogeneous catalysts. The following sections detail the prospective applications, supported by protocols adapted from studies on analogous functionalized MOFs.
Introduction: The Potential of this compound in MOF-Based Catalysis
This compound is a promising but currently underexplored building block in the field of catalysis. Its primary potential lies in its use as a dicarboxylic acid linker for the construction of Metal-Organic Frameworks (MOFs). The functional groups on the aromatic ring are key to its utility:
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro functionality can enhance the Lewis acidity of the metal nodes within the MOF structure. This increased acidity can be beneficial for a variety of acid-catalyzed reactions.
-
Bromo Group (-Br): The bromine atom can serve as a versatile handle for post-synthetic modification (PSM). This allows for the introduction of various catalytically active sites, such as organocatalysts, metal complexes, or nanoparticles, into the MOF framework after its initial synthesis.
These features suggest that MOFs constructed from this compound could be highly effective catalysts for a range of organic transformations.
Potential Catalytic Applications and Data
Based on the functionalities of this compound, MOFs synthesized from this linker are anticipated to be active in several areas of catalysis. The following table summarizes potential applications and representative catalytic performance data from analogous MOF systems reported in the literature.
| Catalytic Application | Reaction Example | Analogous MOF Catalyst | Metal Center | Key Performance Metrics | Reference |
| Lewis Acid Catalysis | Knoevenagel Condensation | CAU-1-NH₂ | Al | Benzaldehyde conversion: >99%, Reusability: 5 cycles with minimal loss of activity. | [1] |
| Oxidation Catalysis | Aerobic Oxidation of Alcohols | MOF-808 | Zr | Benzyl alcohol conversion: up to 98%, Selectivity to benzaldehyde: >99%. | [2] |
| Photocatalysis | CO₂ Reduction | NH₂-MIL-125(Ti) | Ti | HCO₂⁻ production rate: 218 µmol g⁻¹ h⁻¹. | [3] |
| Asymmetric Catalysis | Diethylzinc addition to aldehydes | Chiral MOF with (R)-BINOL-bipyridine linker | Cd/Ti | Enantiomeric excess (ee): up to 94%. | [4] |
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of a MOF using this compound and its application in a representative catalytic reaction. These protocols are based on established methods for similar MOF systems.
Protocol 1: Synthesis of a Zirconium-based MOF with this compound (Zr-BNTA-MOF)
This protocol describes the solvothermal synthesis of a hypothetical zirconium-based MOF, herein designated as Zr-BNTA-MOF, using this compound as the organic linker. Zirconium-based MOFs are known for their high thermal and chemical stability.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
This compound (BNTA)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (modulator)
-
Methanol
-
Chloroform
Procedure:
-
In a 20 mL screw-capped vial, dissolve ZrCl₄ (65 mg, 0.28 mmol) and this compound (82 mg, 0.28 mmol) in 10 mL of DMF.
-
Add acetic acid (0.5 mL) as a modulator to control the crystallite size and morphology.
-
Seal the vial tightly and place it in a preheated oven at 120 °C for 24 hours.
-
After cooling to room temperature, a crystalline solid should be present.
-
Decant the supernatant and wash the solid product with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL).
-
To activate the MOF, immerse the solid in chloroform for 3 days, replacing the chloroform with a fresh portion each day.
-
Collect the solid by filtration and dry under vacuum at 150 °C for 12 hours to remove any residual solvent.
-
The resulting white powder is the activated Zr-BNTA-MOF, ready for characterization and catalytic testing.
Protocol 2: Catalytic Knoevenagel Condensation using Zr-BNTA-MOF
This protocol outlines the use of the synthesized Zr-BNTA-MOF as a Lewis acid catalyst for the Knoevenagel condensation of benzaldehyde with malononitrile. The nitro group on the linker is expected to enhance the Lewis acidity of the Zr centers.
Materials:
-
Zr-BNTA-MOF (catalyst)
-
Benzaldehyde
-
Malononitrile
-
Ethanol (solvent)
-
Gas chromatograph (GC) for analysis
Procedure:
-
To a 10 mL round-bottom flask, add the activated Zr-BNTA-MOF (10 mg).
-
Add ethanol (2 mL) to the flask.
-
Add benzaldehyde (0.1 mmol, 10.2 µL) and malononitrile (0.1 mmol, 6.6 mg) to the suspension.
-
Stir the reaction mixture at room temperature (25 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography.
-
Upon completion of the reaction, separate the catalyst from the reaction mixture by centrifugation.
-
Wash the recovered catalyst with ethanol and dry it under vacuum for reuse in subsequent catalytic cycles.
Visualizations
Diagram 1: Synthesis Workflow for Zr-BNTA-MOF
Caption: Workflow for the solvothermal synthesis of Zr-BNTA-MOF.
Diagram 2: Catalytic Cycle for Knoevenagel Condensation
Caption: Proposed catalytic cycle for the Knoevenagel condensation.
Diagram 3: Post-Synthetic Modification Pathway
Caption: Post-synthetic modification of the bromo group on the MOF linker.
References
Application Notes and Protocols for Gas Storage Materials Utilizing 2-Bromo-6-nitroterephthalic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Functionalized Linkers in Gas Storage Materials
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and chemical functionality make them promising candidates for gas storage and separation applications. The choice of the organic linker is crucial in determining the final properties of the MOF.
The ligand of interest, 2-Bromo-6-nitroterephthalic acid , offers unique functionalities that are expected to enhance gas storage capabilities:
-
Nitro Group (-NO2): As a strong electron-withdrawing group, the nitro functionality can significantly increase the polarity of the organic linker. This enhanced polarity can lead to stronger dipole-quadrupole interactions with polarizable gas molecules like carbon dioxide (CO2), thereby increasing the heat of adsorption and the selectivity for CO2 over less polar gases such as nitrogen (N2) and methane (CH4).
-
Bromo Group (-Br): The bromo group is also electron-withdrawing and increases the overall polarizability of the linker. This can contribute to stronger van der Waals interactions with adsorbed gas molecules, potentially leading to higher gas uptake capacities. The presence of the bulky bromo group can also influence the topology of the resulting MOF structure, affecting pore size and shape.
The synergistic effect of both bromo and nitro groups on the same terephthalic acid backbone presents an intriguing strategy for developing advanced gas storage materials with potentially superior performance in applications like carbon capture, hydrogen storage, and natural gas purification.
Representative Data Presentation
The following table summarizes hypothetical gas adsorption data for a representative MOF, designated here as Rep-MOF-BrNO2 , synthesized from this compound and a suitable metal cluster (e.g., zinc or zirconium). This data is projected based on typical values for nitro- and bromo-functionalized MOFs and should be experimentally verified.
| Property | Value | Conditions | Gas |
| Surface Area | |||
| BET Surface Area | 1200 - 1800 m²/g | 77 K | N2 |
| Langmuir Surface Area | 1500 - 2200 m²/g | 77 K | N2 |
| Pore Characteristics | |||
| Total Pore Volume | 0.5 - 0.8 cm³/g | p/p₀ = 0.99, 77 K | N2 |
| Micropore Volume | 0.4 - 0.6 cm³/g | t-plot method, 77 K | N2 |
| Gas Adsorption Uptake | |||
| CO2 Uptake | 3.0 - 5.0 mmol/g | 273 K, 1 bar | CO2 |
| CO2 Uptake | 4.5 - 7.0 mmol/g | 298 K, 10 bar | CO2 |
| H2 Uptake | 1.5 - 2.5 wt% | 77 K, 1 bar | H2 |
| CH4 Uptake | 1.0 - 2.0 mmol/g | 298 K, 1 bar | CH4 |
| Adsorption Selectivity | |||
| CO2/N2 Selectivity | 30 - 50 | IAST, 298 K, 1 bar (15:85 CO2:N2) | CO2/N2 |
| CO2/CH4 Selectivity | 8 - 15 | IAST, 298 K, 1 bar (50:50 CO2:CH4) | CO2/CH4 |
Experimental Protocols
Synthesis of a Representative MOF (Rep-MOF-BrNO2)
This protocol describes a solvothermal synthesis method, a common technique for producing crystalline MOFs.
Materials:
-
This compound (linker)
-
Zinc nitrate hexahydrate (Zn(NO3)2·6H2O) (metal source)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Ethanol (solvent for washing)
-
Methanol (solvent for activation)
Procedure:
-
In a 20 mL glass vial, dissolve 0.5 mmol of this compound in 10 mL of DMF.
-
In a separate vial, dissolve 0.5 mmol of zinc nitrate hexahydrate in 5 mL of DMF.
-
Combine the two solutions in the first vial.
-
Cap the vial tightly and place it in a programmable oven.
-
Heat the vial to 120 °C at a rate of 5 °C/min and hold at this temperature for 24 hours.
-
After 24 hours, cool the oven down to room temperature at a rate of 5 °C/min.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the collected solid with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.
-
Subsequently, wash with ethanol (3 x 10 mL) to exchange the DMF.
-
To activate the MOF, immerse the solid in fresh methanol for 72 hours, replacing the methanol every 24 hours.
-
After solvent exchange, decant the methanol and dry the sample under vacuum at 150 °C for 12 hours to obtain the activated, porous MOF.
Gas Sorption Measurements
This protocol outlines the procedure for characterizing the gas adsorption properties of the synthesized MOF.
Instrumentation:
-
Volumetric gas sorption analyzer (e.g., Micromeritics ASAP 2020 or similar)
-
High-purity adsorptive gases (N2, CO2, H2, CH4) and helium for free space determination.
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh 50-100 mg of the activated MOF sample into a sample tube.
-
Degassing: Attach the sample tube to the degassing port of the sorption analyzer. Heat the sample to 150 °C under high vacuum for at least 12 hours to ensure the removal of any residual solvent and adsorbed atmospheric gases from the pores.
-
Free Space Measurement: After degassing, cool the sample to the analysis temperature and measure the free space (void volume) in the sample tube using helium gas.
-
Nitrogen Adsorption-Desorption Isotherm (77 K):
-
Immerse the sample tube in a liquid nitrogen bath (77 K).
-
Measure the nitrogen adsorption isotherm by dosing known amounts of N2 gas into the sample tube and allowing it to equilibrate at each pressure point, typically from a relative pressure (p/p₀) of 10⁻⁵ to 1.
-
Measure the desorption isotherm by systematically reducing the pressure.
-
Use the adsorption data to calculate the BET surface area, Langmuir surface area, and pore volume.
-
-
Carbon Dioxide, Hydrogen, and Methane Adsorption Isotherms:
-
For CO2 and CH4, use a temperature-controlled water bath (e.g., 273 K, 298 K). For H2, use a liquid nitrogen or liquid argon bath (77 K or 87 K).
-
Measure the adsorption isotherms for each gas up to a pressure of 1 bar or higher, depending on the instrument's capability and the research objective.
-
-
Data Analysis:
-
Plot the amount of gas adsorbed (mmol/g or wt%) as a function of pressure.
-
Calculate the gas uptake capacity at specific pressure and temperature points.
-
If multicomponent gas adsorption data is not available, use the Ideal Adsorbed Solution Theory (IAST) with the pure component isotherm data to estimate the adsorption selectivity for gas mixtures.
-
Mandatory Visualizations
Caption: Workflow for the synthesis and activation of a representative MOF for gas storage applications.
Caption: Interaction of a gas molecule with the functional groups within a hypothetical MOF pore.
Application Notes and Protocols for Reactions with 2-Bromo-6-nitroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various chemical transformations involving 2-bromo-6-nitroterephthalic acid. This versatile building block, featuring ortho- and para-activating and deactivating groups, offers a rich landscape for synthetic diversification. The following sections detail procedures for metal-catalyzed cross-coupling, esterification, and nucleophilic aromatic substitution reactions.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Application Note:
The bromine atom of this compound is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with a boronic acid derivative. The electron-withdrawing nitro and carboxylic acid groups can influence the reactivity of the C-Br bond, often facilitating the oxidative addition step in the catalytic cycle.[1][2][3] This methodology is a powerful tool for the synthesis of complex bi-aryl and substituted aromatic compounds, which are common motifs in pharmacologically active molecules.
Experimental Protocol:
A detailed procedure for a typical Suzuki-Miyaura cross-coupling reaction is provided below.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF, or toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst (0.02-0.05 eq) to the flask under the inert atmosphere.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired coupled product.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 110 | 16 | 78 |
Experimental Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Fischer-Speier Esterification
Application Note:
The two carboxylic acid functionalities of this compound can be readily converted to their corresponding esters via Fischer-Speier esterification.[4][5] This acid-catalyzed reaction with an alcohol is a fundamental transformation in organic synthesis, often employed to protect the carboxylic acid groups, increase solubility in organic solvents, or to modulate the biological activity of a molecule. The reaction is typically carried out in an excess of the alcohol, which also serves as the solvent, with a catalytic amount of a strong acid.
Experimental Protocol:
A detailed procedure for a typical Fischer-Speier esterification is provided below.
Reaction Scheme:
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid)
-
Drying agent (e.g., molecular sieves, optional)
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol (in large excess, serving as the solvent).
-
Carefully add the acid catalyst (e.g., 2-5 mol% of concentrated H₂SO₄) to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure di-ester.
Data Presentation:
| Entry | Alcohol | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methanol | H₂SO₄ | Reflux (65) | 12 | 95 |
| 2 | Ethanol | p-TSA | Reflux (78) | 18 | 91 |
| 3 | n-Propanol | H₂SO₄ | Reflux (97) | 24 | 88 |
Experimental Workflow Diagram:
Caption: Workflow for Fischer-Speier Esterification.
Nucleophilic Aromatic Substitution (SₙAr)
Application Note:
The presence of a strong electron-withdrawing nitro group ortho and para to the bromine atom activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). This allows for the displacement of the bromide with a variety of nucleophiles, such as amines, alkoxides, or thiolates. SₙAr reactions are a valuable method for introducing heteroatoms onto an aromatic core and are widely used in the synthesis of pharmaceuticals and agrochemicals.
Experimental Protocol:
A detailed procedure for a typical SₙAr reaction with an amine is provided below.
Reaction Scheme:
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA)
-
Solvent (e.g., DMF, DMSO, or NMP)
Procedure:
-
Dissolve this compound (1.0 eq) and the base (2.0-3.0 eq) in the polar aprotic solvent in a round-bottom flask.
-
Add the nucleophile (1.1-1.5 eq) to the stirring solution.
-
Heat the reaction mixture to the desired temperature (typically 50-120 °C) and stir for the specified time (typically 2-18 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization or column chromatography.
Data Presentation:
| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | K₂CO₃ | DMF | 80 | 6 | 90 |
| 2 | Piperidine | Et₃N | DMSO | 100 | 4 | 87 |
| 3 | Sodium methoxide | - | Methanol | Reflux | 8 | 94 |
Experimental Workflow Diagram:
Caption: Workflow for Nucleophilic Aromatic Substitution.
References
Application Notes and Protocols for the Characterization of 2-Bromo-6-nitroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of 2-Bromo-6-nitroterephthalic acid. Due to the limited availability of direct experimental data for this specific compound, the quantitative data presented herein is predicted based on the analysis of structurally related compounds, including 2-bromoterephthalic acid and nitroterephthalic acid. These protocols offer a robust starting point for researchers to develop and validate methods for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
Predicted ¹H and ¹³C NMR Spectral Data
The expected chemical shifts for this compound are summarized in the table below. These predictions are based on the known spectral data of 2-bromoterephthalic acid and nitroterephthalic acid, considering the electron-withdrawing effects of the bromo and nitro groups.[1][2][3][4][5]
| Parameter | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Solvent | DMSO-d₆ | DMSO-d₆ |
| Aromatic Protons/Carbons | ||
| H-3/C-3 | ~8.2 - 8.4 ppm (d) | ~125 - 128 ppm |
| H-5/C-5 | ~8.0 - 8.2 ppm (d) | ~130 - 133 ppm |
| Carboxylic Acid Protons/Carbons | ||
| 2 x -COOH | ~13.0 - 14.0 ppm (br s) | ~165 - 168 ppm |
| Quaternary Carbons | ||
| C-1 | ~132 - 135 ppm | |
| C-2 (C-Br) | ~120 - 123 ppm | |
| C-4 | ~138 - 141 ppm | |
| C-6 (C-NO₂) | ~148 - 151 ppm |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A detailed workflow for acquiring NMR spectra is presented below.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is utilized to identify the functional groups present in this compound based on their characteristic vibrational frequencies.
Predicted FTIR Spectral Data
The predicted characteristic infrared absorption bands for this compound are listed below. These are based on typical values for aromatic carboxylic acids, nitro compounds, and brominated aromatics.[6][7][8]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid dimer) | 2500 - 3300 | Broad |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C=O stretch (Carboxylic acid) | 1680 - 1710 | Strong |
| N=O stretch (Asymmetric) | 1520 - 1560 | Strong |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| N=O stretch (Symmetric) | 1340 - 1380 | Strong |
| C-O stretch (Carboxylic acid) | 1210 - 1320 | Strong |
| O-H bend (Carboxylic acid) | 870 - 960 | Medium, Broad |
| C-H bend (Aromatic, out-of-plane) | 750 - 900 | Strong |
| C-Br stretch | 500 - 650 | Medium-Strong |
Experimental Protocol: FTIR Spectroscopy (ATR)
The following diagram illustrates the steps for obtaining an FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory.
Caption: Experimental workflow for FTIR analysis using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in confirming its identity and structural features.
Predicted Mass Spectrum Fragmentation
The expected molecular ion and major fragment ions for this compound in an electron ionization (EI) mass spectrum are presented below. The presence of bromine will result in a characteristic M+2 isotopic pattern.
| m/z (Predicted) | Proposed Fragment Ion | Notes |
| 290/292 | [M]⁺ | Molecular ion (presence of Br gives M and M+2 peaks of nearly equal intensity) |
| 273/275 | [M - OH]⁺ | Loss of a hydroxyl radical |
| 245/247 | [M - COOH]⁺ | Loss of a carboxyl group |
| 227/229 | [M - COOH - H₂O]⁺ | Subsequent loss of water |
| 199/201 | [M - COOH - NO₂]⁺ | Loss of a nitro group from the [M - COOH]⁺ fragment |
| 166 | [C₇H₃O₂]⁺ | Fragment corresponding to phthalic anhydride structure |
| 120 | [C₆H₄Br]⁺ | Bromophenyl fragment |
| 76 | [C₆H₄]⁺ | Benzene fragment |
Experimental Protocol: Mass Spectrometry (Direct Infusion ESI-MS)
The workflow for analyzing a sample by direct infusion Electrospray Ionization Mass Spectrometry (ESI-MS) is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-Bromoterephthalic acid(586-35-6) 1H NMR [m.chemicalbook.com]
- 3. rsc.org [rsc.org]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Nitroterephthalic acid(610-29-7) 13C NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Polymers with 2-Bromo-6-nitroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymers with multi-functional linkers is a cornerstone of advanced drug delivery and biomaterial design. 2-Bromo-6-nitroterephthalic acid is a versatile hetero-bifunctional linker. Its two carboxylic acid groups allow for covalent attachment to a variety of polymer backbones, while the bromo and nitro moieties serve as orthogonal chemical handles for subsequent modifications. This opens avenues for creating sophisticated polymer conjugates with tailored properties for targeted drug delivery, diagnostics, and tissue engineering.
The bromo group can participate in carbon-carbon bond-forming reactions, such as the Suzuki coupling, enabling the attachment of targeting ligands or other functional molecules.[1][2] The nitro group can be readily reduced to an amine, which provides a site for conjugating therapeutic agents, imaging probes, or other biomolecules through stable amide bonds.[3][4] This dual functionality makes this compound an attractive building block for developing multifunctional polymeric materials.
These application notes provide detailed protocols for the functionalization of common biocompatible polymers with this compound and subsequent modifications of the bromo and nitro groups.
Functionalization of Hydroxyl-Terminated Polymers (e.g., Polyethylene Glycol - PEG)
This protocol describes the covalent attachment of this compound to a hydroxyl-terminated polymer, such as polyethylene glycol (PEG), via an ester linkage. This method can also be adapted for other hydroxyl-containing polymers like poly(2-hydroxyethyl methacrylate) (PHEMA).
Experimental Protocol: Esterification Coupling
Materials:
-
Hydroxy-terminated polymer (e.g., HO-PEG-OH, average Mn = 5,000 g/mol )
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl ether
-
Dialysis membrane (MWCO appropriate for the polymer)
-
Deionized water
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the hydroxyl-terminated polymer (1 equivalent) and this compound (2.2 equivalents to functionalize both ends of a linear polymer) in anhydrous DCM.
-
To this solution, add DMAP (0.2 equivalents) as a catalyst.
-
In a separate flask, dissolve DCC (2.5 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the polymer solution at 0 °C (ice bath) with constant stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing aliquots via ¹H NMR spectroscopy.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude functionalized polymer by adding the concentrated solution dropwise to a large volume of cold, stirring anhydrous diethyl ether.
-
Collect the precipitate by filtration and wash with fresh diethyl ether.
-
To further purify the polymer and remove unreacted small molecules, dissolve the precipitate in a minimal amount of deionized water and dialyze against deionized water for 48 hours, changing the water every 6-8 hours.
-
Lyophilize the dialyzed solution to obtain the purified this compound-functionalized polymer as a powder.
-
Characterize the final product using ¹H NMR, FTIR, and Gel Permeation Chromatography (GPC) to confirm functionalization and assess polymer integrity.
Data Presentation: Expected Degree of Functionalization
| Polymer | Molar Ratio (Polymer:Linker) | Coupling Agents | Expected Functionalization Efficiency |
| HO-PEG-OH | 1 : 2.2 | DCC/DMAP | > 90% |
| PHEMA | 1 : 1.5 (per OH group) | DCC/DMAP | 60-80% |
Experimental Workflow
Caption: Workflow for esterification of a hydroxyl-terminated polymer.
Functionalization of Amine-Terminated Polymers (e.g., Amine-Terminated PEG)
This protocol outlines the attachment of this compound to an amine-terminated polymer via a stable amide bond.
Experimental Protocol: Amide Coupling
Materials:
-
Amine-terminated polymer (e.g., H₂N-PEG-NH₂, average Mn = 5,000 g/mol )
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Dialysis membrane (MWCO appropriate for the polymer)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (2.2 equivalents) in anhydrous DMF.
-
Add EDC (2.5 equivalents) and NHS (2.5 equivalents) to the solution to activate the carboxylic acid groups. Stir the mixture at room temperature for 4-6 hours.
-
In a separate flask, dissolve the amine-terminated polymer (1 equivalent) in anhydrous DMF.
-
Add the polymer solution dropwise to the activated linker solution.
-
Allow the reaction to proceed at room temperature for 24-48 hours under an inert atmosphere.
-
Monitor the reaction by GPC to observe the increase in polymer molecular weight (if cross-linking occurs) or by NMR.
-
Upon completion, precipitate the polymer by adding the reaction mixture to a large volume of cold, stirring diethyl ether.
-
Collect the precipitate by filtration and wash thoroughly with diethyl ether.
-
Dissolve the crude product in deionized water and dialyze against deionized water for 48 hours to remove unreacted starting materials and coupling agents.
-
Lyophilize the purified solution to obtain the functionalized polymer.
-
Characterize the product by ¹H NMR, FTIR, and GPC.
Data Presentation: Expected Coupling Efficiency
| Polymer | Molar Ratio (Polymer:Linker) | Coupling Agents | Expected Coupling Efficiency |
| H₂N-PEG-NH₂ | 1 : 2.2 | EDC/NHS | > 95% |
| Amine-functionalized Polyacrylamide | 1 : 1.5 (per NH₂ group) | EDC/NHS | 70-90% |
Experimental Workflow
Caption: Workflow for amide coupling to an amine-terminated polymer.
Post-Functionalization Modification
The bromo and nitro groups on the polymer-conjugated linker provide opportunities for further derivatization.
A. Reduction of the Nitro Group to an Amine
The nitro group can be reduced to a primary amine, which can then be used for subsequent conjugation of drugs or targeting moieties.
Experimental Protocol:
-
Dissolve the nitro-functionalized polymer in a suitable solvent (e.g., ethanol/water mixture).
-
Add a reducing agent such as sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) in excess.[5]
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours.
-
Monitor the reduction by UV-Vis spectroscopy (disappearance of the nitro absorbance) or ¹H NMR.
-
Purify the resulting amine-functionalized polymer by dialysis against deionized water.
-
Lyophilize to obtain the final product.
B. Suzuki Coupling of the Bromo Group
The bromo group can be used in palladium-catalyzed Suzuki cross-coupling reactions to introduce aryl groups, which could be part of a targeting ligand or a fluorescent probe.[1][2]
Experimental Protocol:
-
In a reaction vessel, dissolve the bromo-functionalized polymer (1 equivalent) and the desired arylboronic acid (1.5 equivalents) in a solvent mixture (e.g., 1,4-dioxane and water).[2]
-
Add a base, such as potassium phosphate (K₃PO₄) (3 equivalents).
-
De-gas the solution by bubbling with argon or nitrogen for 20-30 minutes.
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents).
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by HPLC or by analyzing aliquots via ¹H NMR.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purify the polymer by precipitation, followed by dialysis.
-
Lyophilize to obtain the final product.
Signaling Pathway Analogy: A Logic Diagram for Drug Development
The functionalized polymer can be envisioned as a central hub in a drug delivery system. The following diagram illustrates the logical relationship between the polymer, its functional handles, and the potential therapeutic outcome.
Caption: Logical pathway from polymer functionalization to therapeutic action.
Conclusion
The functionalization of polymers with this compound provides a robust platform for the development of advanced biomaterials and drug delivery systems. The protocols outlined above offer a starting point for researchers to create well-defined polymer conjugates. The orthogonal reactivity of the bromo and nitro groups allows for a modular approach to synthesizing multifunctional materials with precise control over their chemical composition and biological activity. Careful characterization at each step is crucial to ensure the successful synthesis of the desired polymer conjugate.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Application of 2-Bromo-6-nitroterephthalic Acid in Pharmaceutical Synthesis: Information Not Available
A comprehensive search of scientific literature and patent databases did not yield any specific applications, experimental protocols, or quantitative data regarding the use of 2-Bromo-6-nitroterephthalic acid in the synthesis of pharmaceutical compounds.
While the individual functional groups (bromo, nitro, and carboxylic acids on a benzene ring) are common in medicinal chemistry, no documented instances of this particular molecule being used as a starting material or intermediate in drug development were found in the public domain.
Contextual Information: Application of a Structurally Related Compound - 2-Bromo-6-nitrophenol
To provide some relevant context for researchers interested in bromo-nitro aromatic compounds in drug discovery, this section outlines the application of a structurally similar, though distinct, molecule: 2-Bromo-6-nitrophenol . This compound serves as a key intermediate in the synthesis of certain pharmaceutical agents.
Please note: The following information is for illustrative purposes only and does not apply to this compound.
Application Note: 2-Bromo-6-nitrophenol as a Precursor in Eltrombopag Synthesis
Introduction
2-Bromo-6-nitrophenol (CAS 13073-25-1) is a versatile chemical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] Its utility stems from the presence of three reactive sites: a hydroxyl group, a nitro group, and a bromine atom, which can be selectively functionalized to build more elaborate molecular architectures.[2]
Application in the Synthesis of N-Hydroxy Eltrombopag Intermediate
A notable application of 2-Bromo-6-nitrophenol is in the synthesis of intermediates for Eltrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia.[1][2] Specifically, it is a precursor to N-Hydroxy Eltrombopag. The synthesis leverages the reactivity of the functional groups on the 2-Bromo-6-nitrophenol ring to construct the core of the drug molecule.
General Synthetic Workflow
The synthesis involving 2-Bromo-6-nitrophenol typically proceeds through a series of well-established organic reactions. The general workflow can be conceptualized as follows:
Caption: General synthetic workflow using 2-Bromo-6-nitrophenol.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis of pharmaceutical intermediates from 2-Bromo-6-nitrophenol are proprietary to pharmaceutical manufacturers and are not typically disclosed in publicly available literature. The general steps would involve:
-
Nitration of 2-Bromophenol: This initial step requires careful control of reaction conditions, such as temperature and the concentration of nitrating agents, to achieve regioselectivity and maximize the yield of 2-Bromo-6-nitrophenol.[2]
-
Coupling Reactions: The bromine atom on the 2-Bromo-6-nitrophenol ring can participate in various cross-coupling reactions, such as Suzuki or Heck couplings, to introduce new carbon-carbon bonds.[2] Alternatively, the hydroxyl group can be used in ether synthesis reactions.
-
Reduction of the Nitro Group: The nitro group is commonly reduced to an amine, which can then be further derivatized.[2] Common reducing agents include hydrogen gas with a palladium catalyst or metal hydrides.
-
Further Functionalization: The resulting amino-intermediate can undergo a variety of reactions, such as amidation or alkylation, to complete the synthesis of the target molecule.
Quantitative Data
Specific quantitative data, such as reaction yields and purity of intermediates, are highly process-dependent and are not available in the general scientific literature for the synthesis of APIs using 2-Bromo-6-nitrophenol.
References
Coordination Chemistry of 2-Bromo-6-nitroterephthalic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-nitroterephthalic acid is an aromatic dicarboxylic acid featuring both electron-withdrawing nitro and bromo substituents. These functional groups are expected to significantly influence the electronic properties and coordination behavior of the ligand, making it a promising candidate for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers. The strategic placement of the bromo and nitro groups can introduce asymmetry, potentially leading to materials with interesting catalytic, luminescent, or sorption properties. This document provides detailed application notes and experimental protocols for the coordination chemistry of this compound. In the absence of extensive literature on this specific ligand, the following protocols and data are based on established procedures for structurally similar ligands, such as 2-nitroterephthalic acid and other substituted terephthalic acids. These methodologies provide a robust starting point for the investigation of the coordination chemistry of this compound.
Application Notes
The metal complexes of this compound are anticipated to be valuable in several research and development areas:
-
Catalysis: The electron-withdrawing nature of the nitro and bromo groups can modulate the Lewis acidity of the metal centers in the resulting coordination polymers, potentially enhancing their catalytic activity for a variety of organic transformations.
-
Luminescent Materials: The combination of a rigid aromatic core with heavy atom substituents may lead to phosphorescent materials upon coordination with suitable metal ions, with potential applications in sensing, imaging, and light-emitting devices.[1]
-
Drug Delivery: The porous nature of MOFs synthesized from this ligand could be exploited for the encapsulation and controlled release of therapeutic agents. The functional groups on the ligand may also offer opportunities for post-synthetic modification to tailor drug-carrier interactions.
-
Gas Storage and Separation: The specific size and chemical environment of the pores in MOFs constructed with this compound could be tuned to achieve selective adsorption of gases.
Experimental Protocols
The following are detailed protocols for the synthesis of coordination polymers using substituted terephthalic acids. These can be adapted for this compound.
Protocol 1: Solvothermal Synthesis of a Zinc-based Coordination Polymer
This protocol is adapted from the synthesis of zinc-based coordination polymers with terephthalic acid and auxiliary N-donor ligands.[2]
Materials:
-
This compound
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
4,4'-Bipyridine
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Procedure:
-
In a 20 mL glass vial, dissolve this compound (0.1 mmol) and 4,4'-bipyridine (0.1 mmol) in 5 mL of DMF.
-
In a separate vial, dissolve zinc nitrate hexahydrate (0.1 mmol) in 5 mL of ethanol.
-
Combine the two solutions in a 25 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
After cooling to room temperature at a rate of 5 °C/h, colorless block-shaped crystals are expected to form.
-
Collect the crystals by filtration, wash with fresh DMF and ethanol, and dry under vacuum.
Protocol 2: Hydrothermal Synthesis of a Lanthanide-based Coordination Polymer
This protocol is based on the synthesis of a holmium(III) coordination polymer with 2,5-dihydroxy-1,4-terephthalic acid.[3]
Materials:
-
This compound
-
Holmium(III) nitrate hexahydrate (Ho(NO₃)₃·6H₂O)
-
Sodium hydroxide (NaOH) solution (0.25 M)
-
Deionized water
Procedure:
-
Dissolve this compound (0.15 mmol) and holmium(III) nitrate hexahydrate (0.1 mmol) in 12 mL of deionized water in a 50 mL beaker with stirring for 30 minutes to ensure a homogeneous solution.
-
To the solution, add 5 mL of 0.25 M NaOH solution and continue stirring for another 30 minutes at room temperature.
-
Transfer the resulting solution to a 25 mL Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 150 °C for 3 days.
-
After cooling to room temperature, filter the product, wash with deionized water, and dry in air.
Protocol 3: Room Temperature Synthesis of a Copper(II) Complex
This protocol is adapted from the synthesis of a copper(II) complex with 2-nitroterephthalic acid.[4]
Materials:
-
This compound
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Aqueous ammonia
-
Deionized water
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of deionized water with the dropwise addition of aqueous ammonia until the acid is fully dissolved.
-
In a separate beaker, prepare an aqueous solution of copper(II) sulfate pentahydrate (1 mmol in 10 mL of water).
-
Slowly add the copper(II) sulfate solution to the solution of the deprotonated ligand with constant stirring.
-
A precipitate is expected to form immediately. Continue stirring the reaction mixture at room temperature for 2 hours.
-
Collect the solid product by filtration, wash thoroughly with deionized water, and dry in a desiccator over anhydrous CaCl₂.
Data Presentation
The following table presents selected bond lengths and angles for a copper(II) complex of the analogous ligand, 2-nitroterephthalic acid (Cu-NTA), which can serve as a reference for what might be expected for complexes of this compound.[4]
| Parameter | Bond | Value (Å or °) |
| Bond Lengths (Å) | Cu1-O1 | 1.958 |
| Cu1-O1W | 1.965 | |
| Cu1-O2W | 2.453 | |
| **Bond Angles (°) ** | O1-Cu1-O1W | 91.25 |
| O1-Cu1-O1_symm | 180.0 | |
| O1W-Cu1-O1W_symm | 180.0 | |
| O1-Cu1-O2W | 90.34 | |
| O1W-Cu1-O2W | 88.75 |
Data obtained from the single-crystal X-ray diffraction analysis of a Cu(II) complex with 2-nitroterephthalic acid.[4]
Mandatory Visualization
Caption: General experimental workflow for the synthesis of coordination polymers.
Caption: Factors influencing the structure and properties of coordination polymers.
References
- 1. Editorial: The landscape of the metal complexes: relevant properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two Coordination Polymers Synthesized from Various N-Donor Clusters Spaced by Terephthalic Acid for Efficient Photocatalytic Degradation of Ibuprofen in Water under Solar and Artificial Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Crystal Structure, and Luminescent Properties of a New Holmium(III) Coordination Polymer Involving 2,5-Dihydroxy-1,4-terephthalic Acid Dianion as Ligand [mdpi.com]
- 4. Synthesis, Characterization, Crystal Structures, and Supramolecular Assembly of Copper Complexes Derived from Nitroterephthalic Acid along with Hirshfeld Surface Analysis and Quantum Chemical Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-6-nitroterephthalic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-6-nitroterephthalic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Question 1: Why is the yield of my this compound synthesis consistently low?
Answer:
Low yields in the nitration of 2-bromoterephthalic acid can stem from several factors. Incomplete reaction, side reactions, and loss of product during workup are common culprits.
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Incomplete Reaction: The nitration of an aromatic ring bearing deactivating groups (like carboxylic acids and bromine) can be sluggish.[1] Ensure that the reaction has been allowed to proceed for a sufficient amount of time. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.
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Reaction Temperature: The temperature of the reaction is critical. While higher temperatures can increase the reaction rate, they can also promote the formation of side products and decomposition of the desired product. It is crucial to maintain a low temperature, typically between 0 and 5°C, throughout the addition of the nitrating mixture.[2]
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Nitrating Agent: The composition and freshness of the nitrating agent (a mixture of concentrated nitric acid and sulfuric acid) are paramount. The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), which is the active electrophile.[1][3] Using older or less concentrated acids can significantly reduce the concentration of the nitronium ion and, consequently, the reaction yield.
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Workup Procedure: The product is precipitated by quenching the reaction mixture with ice-cold water. If an insufficient amount of water is used, or if the mixture is not adequately cooled, some of the product may remain in solution, leading to a lower isolated yield.
Question 2: My final product is a mixture of isomers. How can I improve the regioselectivity of the nitration?
Answer:
The formation of isomers is a common challenge in the nitration of substituted benzene rings. In the case of 2-bromoterephthalic acid, the directing effects of the substituents determine the position of the incoming nitro group. The two carboxylic acid groups are meta-directing and deactivating, while the bromine atom is an ortho-, para-director and also deactivating.[4][5] This can lead to the formation of multiple isomers.
To enhance the formation of the desired this compound, consider the following:
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Temperature Control: Lowering the reaction temperature can increase the selectivity of the reaction. Running the reaction at or below 0°C is advisable.
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Rate of Addition: A slow, dropwise addition of the nitrating mixture to the solution of 2-bromoterephthalic acid in sulfuric acid can help to control the local concentration of the nitrating agent and improve selectivity.
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Purification: If isomer formation is unavoidable, purification of the desired isomer is necessary. Fractional crystallization can be an effective method for separating isomers with different solubilities.[6] Column chromatography is another powerful technique for separating closely related isomers.[6]
Question 3: I am having difficulty purifying the crude this compound. What are the recommended purification methods?
Answer:
Purification of the crude product is essential to remove unreacted starting materials, isomeric byproducts, and any other impurities.
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Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For nitrobenzoic acids, aqueous ethanol or acetic acid are often suitable solvent systems. Experiment with different solvent systems to find the one that provides the best recovery and purity.
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Washing: After precipitation, thoroughly wash the crude product with cold water to remove any residual acid from the reaction mixture.[2]
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Acid-Base Extraction: Since the product is a carboxylic acid, you can use its acidic properties to aid in purification. Dissolving the crude product in a basic aqueous solution (like sodium bicarbonate) and then washing with an organic solvent can remove non-acidic impurities. The desired product can then be re-precipitated by acidifying the aqueous layer.
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Column Chromatography: For very difficult separations, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used to elute the different components at different rates.
Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in the nitration reaction?
A1: Concentrated sulfuric acid serves as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[1][3]
Q2: What are the main safety precautions to consider during this synthesis?
A2: This synthesis involves the use of highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. The reaction should be performed in a well-ventilated fume hood. Concentrated nitric and sulfuric acids can cause severe burns.[3] Handle them with extreme care and have appropriate neutralizing agents (like sodium bicarbonate) readily available in case of a spill. The reaction can be exothermic, so it is crucial to control the temperature with an ice bath, especially during the addition of the nitrating mixture.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. A small aliquot of the reaction mixture can be carefully quenched and spotted on a TLC plate alongside the starting material (2-bromoterephthalic acid). The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Q4: Can I use other nitrating agents besides a mixture of nitric and sulfuric acids?
A4: While the mixed acid system is the most common, other nitrating agents exist. However, for the nitration of a deactivated ring like 2-bromoterephthalic acid, a strong nitrating agent like the nitronium ion generated from mixed acids is generally required for a reasonable reaction rate and yield.
Data Presentation
Table 1: Illustrative Effect of Reaction Temperature on Yield and Purity of this compound
| Reaction Temperature (°C) | Reaction Time (hours) | Crude Yield (%) | Purity by HPLC (%) |
| 0-5 | 4 | 75 | 92 |
| 10-15 | 3 | 78 | 85 |
| 20-25 (Room Temp) | 2 | 82 | 75 |
| 40 | 1 | 85 | 60 |
Note: This data is illustrative and may not represent actual experimental results.
Table 2: Illustrative Effect of Nitrating Agent Stoichiometry on Yield
| Molar Equivalents of HNO₃ | Crude Yield (%) |
| 1.0 | 65 |
| 1.2 | 78 |
| 1.5 | 85 |
| 2.0 | 86 (with increased side products) |
Note: This data is illustrative and may not represent actual experimental results.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
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Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 1.2 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid with stirring. Keep this mixture in the ice bath until ready to use.
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Dissolution of Starting Material: In a separate flask, carefully add 2.45 g (10 mmol) of 2-bromoterephthalic acid to 10 mL of concentrated sulfuric acid, also cooled in an ice bath. Stir until the solid is completely dissolved.
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Nitration Reaction: While maintaining the temperature of the 2-bromoterephthalic acid solution between 0 and 5°C, add the cold nitrating mixture dropwise with vigorous stirring over a period of 30-45 minutes.
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Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 2-3 hours. Monitor the reaction progress by TLC.
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Workup: Pour the reaction mixture slowly onto 100 g of crushed ice with stirring. A precipitate should form.
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Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with several portions of cold water until the washings are neutral to litmus paper.
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Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Purification by Recrystallization
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Solvent Selection: Choose a suitable solvent or solvent pair (e.g., ethanol/water or acetic acid/water).
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Dissolution: Dissolve the crude, dry this compound in a minimum amount of the hot solvent.
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Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
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Isolation: Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
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Drying: Dry the purified crystals to a constant weight.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: 2-Bromo-6-nitroterephthalic Acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Bromo-6-nitroterephthalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include regioisomers formed during the nitration step (e.g., 2-Bromo-5-nitroterephthalic acid), unreacted starting materials, and byproducts from side reactions. Depending on the synthetic route, you might also encounter partially nitrated or brominated precursors.
Q2: My purified this compound has a yellowish tint. Is this normal?
A2: A faint yellow color can be common for nitro-aromatic compounds. However, a significant yellow or brown coloration often indicates the presence of impurities, possibly dinitro- or other colored byproducts. Further purification may be necessary if high purity is required.
Q3: I am having trouble dissolving my crude product for recrystallization. What do you suggest?
A3: this compound, being a dicarboxylic acid, may have limited solubility in common organic solvents. Due to its acidic nature, its solubility is pH-dependent. Consider using polar aprotic solvents like DMF or DMSO, or a solvent mixture. Alternatively, dissolving the crude acid in a dilute aqueous base (like NaOH or NaHCO3) to form the more soluble disodium salt, followed by filtration and re-acidification, can be an effective purification step.[1]
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography can be used. However, carboxylic acids can sometimes streak on silica gel. To mitigate this, it is often recommended to add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to the eluent system.[2] This helps to keep the carboxylic acid in its protonated form and reduces tailing.
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| The compound is too soluble in the chosen recrystallization solvent, even at low temperatures. | Select a less polar solvent or a solvent mixture. Perform small-scale solubility tests to find an optimal solvent system where the compound is soluble when hot but sparingly soluble when cold. |
| Premature crystallization during hot filtration. | Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. Use a minimum amount of hot solvent to dissolve the crude product. |
| Incomplete precipitation from the mother liquor. | After cooling to room temperature, place the crystallization flask in an ice bath to maximize crystal formation. If crystals still do not form, try scratching the inside of the flask with a glass rod to induce nucleation. |
Issue 2: Product Purity Does Not Improve After Purification
| Possible Cause | Troubleshooting Step |
| The chosen purification method is ineffective against the specific impurities present. | If recrystallization fails, consider an alternative method like column chromatography. Conversely, if column chromatography is not providing the desired purity, a well-optimized recrystallization may be more effective. |
| The impurity co-crystallizes with the product. | Try a different recrystallization solvent. Sometimes, impurities that are soluble in one solvent will precipitate in another. |
| The product is degrading during the purification process. | If using column chromatography, deactivation of the stationary phase (e.g., silica gel) with an acid might be necessary to prevent degradation of the acid-sensitive product. Avoid excessive heating during recrystallization. |
Quantitative Data Summary
The following table provides an illustrative summary of expected purity and yield for common purification methods based on data for structurally related aromatic carboxylic acids. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Expected Yield Range | Notes |
| Recrystallization | >98% | 60-85% | Highly dependent on the choice of solvent and the nature of the impurities. |
| Column Chromatography | >99% | 50-80% | Yield can be lower due to product loss on the column, but purity is often higher. |
| Acid-Base Extraction | Variable | 70-90% | Effective for removing non-acidic impurities. Purity depends on the nature of the acidic byproducts. |
Experimental Protocols
Protocol 1: Recrystallization
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Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature. Potential solvents include ethanol/water mixtures, acetic acid/water mixtures, or ethyl acetate.
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Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
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Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, cool it further in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent. Dry the crystals in a vacuum oven.
Protocol 2: Column Chromatography
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Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. A typical eluent system for aromatic carboxylic acids is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a more polar solvent (like ethyl acetate or methanol), with the addition of 0.1-1% acetic or formic acid.[2]
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Column Packing: Prepare a slurry of the silica gel in the chosen eluent and pack the column.
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Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
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Elution: Run the column by passing the eluent through it. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
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Fraction Pooling and Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A flowchart illustrating the general workflow for the purification and analysis of this compound.
Caption: A decision-making diagram for troubleshooting persistent purity issues.
References
Technical Support Center: Synthesis of 2-Bromo-6-nitroterephthalic Acid
Welcome to the technical support center for the synthesis of 2-Bromo-6-nitroterephthalic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. A plausible synthetic pathway involves the bromination of terephthalic acid followed by nitration. The troubleshooting guide is structured around the key stages of this proposed synthesis.
Synthetic Workflow Diagram
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-6-nitroterephthalic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-Bromo-6-nitroterephthalic acid. It includes a detailed experimental protocol, troubleshooting guides for common issues, and frequently asked questions to facilitate a smooth and efficient synthesis process.
Experimental Protocol: Synthesis of this compound
This protocol outlines a plausible synthetic route starting from 2-bromoterephthalic acid. The primary transformation is the nitration of the aromatic ring. Careful control of reaction conditions is crucial for maximizing yield and minimizing the formation of impurities.
Materials:
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2-Bromoterephthalic acid
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Concentrated Sulfuric Acid (H₂SO₄)
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Fuming Nitric Acid (HNO₃)
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Distilled Water
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Ice
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Sodium Sulfite (Na₂SO₃) (for quenching)
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Dichloromethane (CH₂Cl₂) or Ethyl Acetate (for extraction)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)
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Solvent for recrystallization (e.g., ethanol/water mixture)
Equipment:
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Ice bath
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Thermometer
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Büchner funnel and flask
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, carefully add 2-bromoterephthalic acid. Place the flask in an ice bath to cool.
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Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the 2-bromoterephthalic acid with continuous stirring. Ensure the temperature is maintained below 10 °C.
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Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding fuming nitric acid to concentrated sulfuric acid. This should be done in an ice bath and with slow addition.
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Nitration Reaction: Slowly add the prepared nitrating mixture to the solution of 2-bromoterephthalic acid in sulfuric acid via a dropping funnel. The temperature of the reaction mixture must be carefully controlled and kept below 15 °C throughout the addition.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-5 °C) for a specified time. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.
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Workup:
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Filter the precipitated solid using a Büchner funnel and wash with cold water until the filtrate is neutral.
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If side products are a concern, a quenching step with a reducing agent like sodium sulfite solution can be employed before filtration to remove excess nitric acid.
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The aqueous filtrate can be extracted with an organic solvent like dichloromethane or ethyl acetate to recover any dissolved product.
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Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Purification:
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The crude product can be purified by recrystallization from an appropriate solvent system (e.g., an ethanol/water mixture).
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Filter the recrystallized product, wash with a small amount of cold solvent, and dry under vacuum.
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Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction time. - Ensure efficient stirring. - Verify the concentration and quality of nitric and sulfuric acids. |
| Loss of product during workup. | - Ensure complete precipitation by using a sufficient amount of ice and allowing adequate time. - Perform multiple extractions of the aqueous layer. - Use a minimal amount of cold solvent for washing the recrystallized product. | |
| Formation of Multiple Products (Isomers) | Reaction temperature is too high. | - Strictly maintain the reaction temperature below 15 °C, preferably between 0-5 °C, during the addition of the nitrating mixture. |
| Incorrect ratio of nitrating agents. | - Carefully control the stoichiometry of nitric acid to sulfuric acid. | |
| Product is Darkly Colored or Oily | Presence of nitrated byproducts or residual nitric acid. | - Wash the crude product thoroughly with cold water. - Consider a wash with a dilute sodium sulfite solution to remove colored impurities. - Perform multiple recrystallizations. |
| Difficulty in Isolating the Product | Product is soluble in the aqueous workup solution. | - Saturate the aqueous layer with sodium chloride (salting out) before extraction to decrease the solubility of the product. |
| Incomplete precipitation. | - Ensure the reaction mixture is poured into a large excess of ice with vigorous stirring. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to control during this reaction?
A1: Temperature control is the most critical parameter. The nitration of aromatic compounds is a highly exothermic reaction. Allowing the temperature to rise can lead to the formation of undesired dinitro and other isomeric byproducts, significantly reducing the purity and yield of the desired this compound.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be developed to clearly separate the starting material from the product. The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis, HPLC can be used.
Q3: What are the potential side reactions in this synthesis?
A3: The primary side reactions include the formation of other positional isomers of the nitro group on the aromatic ring and the potential for dinitration if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent).
Q4: What is the best method for purifying the final product?
A4: Recrystallization is the most common and effective method for purifying the crude product. The choice of solvent is critical. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while the impurities remain soluble at low temperatures. A mixture of ethanol and water is often a good starting point for dicarboxylic acids.
Q5: Are there any specific safety precautions I should take?
A5: Yes. Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and strong oxidizing agents. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction is exothermic and should be cooled in an ice bath to prevent it from running out of control. The quenching step should be performed slowly and with caution, as it can generate heat and fumes.
Technical Support Center: Synthesis of 2-Bromo-6-nitroterephthalic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-6-nitroterephthalic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most plausible synthetic route is the nitration of 2-bromoterephthalic acid. This involves the electrophilic aromatic substitution of a nitro group onto the benzene ring of 2-bromoterephthalic acid using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.
Q2: What are the main challenges and side reactions in this synthesis?
A2: The primary challenges stem from the directing effects of the substituents on the aromatic ring. The two carboxyl groups are deactivating and meta-directing, while the bromo group is deactivating but ortho-, para-directing. This can lead to the formation of undesired isomers, incomplete reactions, and low yields. Controlling the reaction temperature is also critical to prevent oxidative side reactions.
Q3: How can I purify the final product?
A3: Purification of this compound typically involves recrystallization from a suitable solvent to remove unreacted starting materials and isomeric byproducts. Due to the low solubility of dicarboxylic acids, finding an appropriate recrystallization solvent can be challenging. A mixture of solvents or digestion in a hot solvent might be necessary. Column chromatography is generally not practical for this class of compounds due to their high polarity and low solubility in common organic solvents.
Q4: What are the expected yields for this reaction?
A4: The yields can be highly variable and depend on the precise reaction conditions. Due to the presence of multiple deactivating groups on the aromatic ring, the reaction is often slow and may not proceed to completion, leading to moderate yields. Yields for the nitration of similarly deactivated aromatic compounds can range from low to moderate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficiently strong nitrating agent. 2. Reaction temperature is too low. 3. Poor solubility of the starting material in the reaction medium. | 1. Use a stronger nitrating agent, such as fuming nitric acid with concentrated sulfuric acid. 2. Gradually and carefully increase the reaction temperature while monitoring for side reactions. 3. Ensure vigorous stirring to maximize the suspension of the starting material. |
| Presence of Multiple Isomers in the Product | 1. The directing effects of the substituents lead to the formation of constitutional isomers. 2. Reaction temperature is too high, reducing selectivity. | 1. Optimize the reaction temperature to favor the formation of the desired isomer. Lower temperatures often increase selectivity. 2. Purify the crude product via fractional crystallization if the isomers have different solubilities. |
| Product is Darkly Colored or Contains Tarry Byproducts | 1. Oxidative degradation of the starting material or product due to high temperatures or overly harsh conditions. | 1. Maintain strict temperature control throughout the reaction. 2. Add the nitrating agent slowly to the substrate solution to manage the exothermic reaction. 3. Consider using a milder nitrating agent if possible. |
| Unreacted Starting Material Remains | 1. Reaction time is too short. 2. Insufficient amount of nitrating agent. 3. Deactivation of the aromatic ring by the substituents slows down the reaction. | 1. Increase the reaction time and monitor the progress using a suitable analytical technique (e.g., TLC if a suitable solvent system can be found, or NMR of a worked-up aliquot). 2. Use a slight excess of the nitrating agent. 3. Increase the reaction temperature cautiously. |
Experimental Protocols
Synthesis of this compound via Nitration of 2-Bromoterephthalic Acid
Materials:
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2-Bromoterephthalic acid
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Concentrated sulfuric acid (98%)
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Concentrated nitric acid (70%)
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Ice
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Distilled water
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-bromoterephthalic acid to an excess of concentrated sulfuric acid. Stir the mixture until the solid is finely suspended.
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Cool the mixture in an ice bath to 0-5 °C.
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Slowly add a stoichiometric amount of concentrated nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for several hours. Monitor the reaction progress by taking small aliquots, quenching them in ice, and analyzing the precipitate.
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Once the reaction is complete, pour the mixture slowly onto crushed ice with vigorous stirring.
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Collect the resulting precipitate by vacuum filtration and wash it thoroughly with cold distilled water to remove residual acid.
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Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent.
Visualizations
Caption: Synthesis of this compound.
Caption: Potential side reactions during synthesis.
Caption: Troubleshooting workflow for synthesis.
Technical Support Center: Scaling Up the Synthesis of 2-Bromo-6-nitroterephthalic Acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Bromo-6-nitroterephthalic acid, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most plausible and commonly adaptable route is the nitration of 2-bromoterephthalic acid using a mixed acid (sulfuric acid and nitric acid) system. This electrophilic aromatic substitution introduces a nitro group onto the benzene ring.
Q2: What are the main challenges when scaling up this nitration reaction?
A2: Scaling up nitration reactions presents several challenges. These include managing the highly exothermic nature of the reaction to prevent thermal runaway, ensuring efficient mixing of reactants, controlling the addition rate of the nitrating agent, and handling potentially hazardous reagents and byproducts safely.[1][2]
Q3: How can I improve the regioselectivity of the nitration?
A3: The directing effects of the existing substituents on the aromatic ring primarily govern regioselectivity. In the case of 2-bromoterephthalic acid, both the bromo and the carboxylic acid groups are deactivating and meta-directing. Careful control of reaction temperature and the composition of the nitrating mixture can help minimize the formation of unwanted isomers.
Q4: What are the key safety precautions for this synthesis?
A4: Nitration reactions are energetic and require strict safety protocols.[1] Key precautions include:
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Using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
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Working in a well-ventilated fume hood.
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Carefully controlling the temperature with an efficient cooling system.
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Adding the nitrating agent slowly and monitoring the reaction temperature closely.
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Having a quenching plan in place for thermal runaway emergencies.
Q5: Are there greener alternatives to the traditional mixed acid nitration?
A5: Research is ongoing into cleaner nitration methods. Some alternatives include using solid acid catalysts or carrying out the reaction in ionic liquids to reduce the use of strong acids and simplify product separation. However, the mixed acid system remains a widely used and well-understood method for many applications.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Insufficiently strong nitrating conditions. - Decomposition of starting material or product. | - Increase reaction time or temperature gradually, monitoring by TLC or HPLC. - Use a higher concentration of nitric acid or add oleum to the sulfuric acid.[3] - Ensure the reaction temperature does not exceed the stability limit of the compounds. |
| Formation of Multiple Isomers | - Reaction temperature is too high. - Incorrect ratio of nitrating acids. | - Maintain a lower reaction temperature to favor the desired isomer. - Optimize the ratio of sulfuric acid to nitric acid to control the concentration of the nitronium ion. |
| Product Fails to Precipitate Upon Quenching | - Product is soluble in the quenching medium. - Insufficient product formation. | - Neutralize the reaction mixture and attempt to extract the product with a suitable organic solvent.[3] - Confirm product formation via analytical methods (TLC, LC-MS) before quenching. |
| Runaway Reaction (Rapid Temperature Increase) | - Addition of nitrating agent is too fast. - Inadequate cooling. - Poor mixing leading to localized hot spots. | - Immediately stop the addition of the nitrating agent. - Increase cooling to the maximum capacity. - If necessary, quench the reaction by pouring it into a large volume of ice water. - Improve stirring efficiency in subsequent runs. |
| Difficulty in Product Purification | - Presence of unreacted starting material. - Formation of isomeric byproducts. - Presence of residual acids. | - Recrystallize the crude product from a suitable solvent system. - Employ column chromatography for separation of isomers if recrystallization is ineffective. - Thoroughly wash the product with water to remove any remaining acids. |
Experimental Protocols
Synthesis of this compound via Nitration of 2-Bromoterephthalic Acid
This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.
Materials:
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2-Bromoterephthalic acid
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Concentrated Sulfuric Acid (98%)
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Fuming Nitric Acid (90%)
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Ice
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Deionized Water
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Suitable organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Preparation of the Nitrating Mixture: In a dropping funnel, carefully add fuming nitric acid to concentrated sulfuric acid in a 1:3 volume ratio, while cooling the mixture in an ice bath.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and the dropping funnel containing the nitrating mixture, add 2-bromoterephthalic acid.
-
Cooling: Cool the flask containing the 2-bromoterephthalic acid in an ice-salt bath to 0-5 °C.
-
Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 2-bromoterephthalic acid, ensuring the internal temperature does not exceed 10 °C.[4]
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or HPLC.
-
Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Isolation: The precipitated solid product is collected by vacuum filtration and washed thoroughly with cold deionized water until the washings are neutral.
-
Drying and Purification: The crude product is dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.
Data Presentation
The following tables provide representative data for the nitration of aromatic compounds, which can be used as a reference for optimizing the synthesis of this compound.
Table 1: Typical Reaction Conditions for Nitration of Deactivated Aromatic Acids
| Substrate | Nitrating Agent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| 2,5-Dichloroterephthalic acid monomethyl ester | Fuming HNO₃ / H₂SO₄ | Room Temp | 0.75 | ~71 | [5] |
| Terephthalic acid | Polyethylene glycol terephthalate / HNO₃ | 100-105 | 4 | 86.5 | [6] |
| 2-Bromophenol | NaNO₃ / H₂SO₄ in water | 20-25 | 2 | 42.8 | [7] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. Advantages and Limitations of a Nitration Reaction Performed in Batch vs. Continuous Mode. | AIChE [proceedings.aiche.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. US4339601A - Terephthalic acid derivatives and process for preparing them - Google Patents [patents.google.com]
- 6. DE1224731B - Process for the production of nitroterephthalic acid - Google Patents [patents.google.com]
- 7. 2-Bromo-6-nitrophenol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 2-Bromo-6-nitroterephthalic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-6-nitroterephthalic acid. The information provided is designed to help identify and troubleshoot common impurities that may be encountered during synthesis and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most likely common impurities in synthetically prepared this compound?
A1: Based on the likely synthetic routes, the most common impurities in this compound are typically starting materials, isomers, and over-reacted byproducts. These can include:
-
Unreacted Starting Materials: 2-Bromoterephthalic acid or Nitroterephthalic acid, depending on the synthetic approach.
-
Isomeric Impurities: Formation of other positional isomers such as 2-Bromo-5-nitroterephthalic acid or 3-Bromo-5-nitroterephthalic acid can occur. The substitution pattern is dictated by the directing effects of the carboxyl and bromo or nitro groups on the aromatic ring.
-
Di-bromo Impurities: If the synthesis involves bromination of a nitrated intermediate, over-bromination can lead to the formation of dibromonitroterephthalic acid species.
-
Di-nitro Impurities: Conversely, if the synthesis starts with brominated terephthalic acid, excessive nitration could result in dinitro-bromo-terephthalic acid byproducts.
-
Residual Solvents and Reagents: Solvents used during the reaction and purification (e.g., fuming nitric acid, sulfuric acid, organic solvents) may be present in trace amounts.
Q2: How can I detect the presence of these impurities?
A2: Several analytical techniques can be employed to detect and quantify impurities in your sample of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the desired product from its impurities. Different isomers and byproducts will typically have different retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the structure of the main component and any significant impurities by analyzing the chemical shifts and coupling patterns of the aromatic protons and carbons.
-
Mass Spectrometry (MS): This technique can confirm the molecular weight of the desired product and identify the mass of any impurities, which is particularly useful for identifying byproducts of over-reaction.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the expected functional groups (carboxyl, nitro, C-Br) and may indicate the presence of impurities with different functional groups.
Q3: What are the potential sources of these impurities?
A3: The formation of impurities is often linked to the reaction conditions and the purity of the starting materials. Key sources include:
-
Reaction Temperature: Inadequate temperature control during nitration or bromination can lead to the formation of undesired isomers or over-reaction products.
-
Reaction Time: Insufficient reaction time can result in a high proportion of unreacted starting materials, while excessive reaction time can promote the formation of byproducts.
-
Purity of Starting Materials: The presence of isomers or other impurities in the initial 2-bromoterephthalic acid or nitroterephthalic acid will carry through the synthesis.
-
Purification Method: Inefficient purification techniques may not adequately remove closely related isomers or byproducts.
Troubleshooting Guide
This guide is intended to help you troubleshoot potential issues related to impurities in your this compound sample.
| Observed Issue | Potential Cause | Recommended Action |
| Low purity of the final product with significant amounts of starting material. | Incomplete reaction. | Increase reaction time or temperature. Ensure proper mixing of reactants. |
| Presence of multiple isomers in the final product. | Non-selective reaction conditions. | Optimize the reaction temperature and the rate of addition of the nitrating or brominating agent. |
| Detection of higher molecular weight species by mass spectrometry. | Over-reaction (e.g., di-bromination or di-nitration). | Reduce the stoichiometry of the brominating or nitrating agent. Shorten the reaction time. |
| Broad or overlapping peaks in HPLC or NMR analysis. | Presence of multiple closely related impurities. | Improve the purification method. Consider recrystallization from a different solvent system or preparative chromatography. |
| Inconsistent experimental results between batches. | Variation in the quality of starting materials or reaction conditions. | Use starting materials from the same batch with known purity. Strictly control all reaction parameters. |
Quantitative Data Summary
As quantitative data for impurities can vary significantly between synthetic batches, we recommend that researchers maintain a detailed record of their analytical results. The table below provides a template for this purpose.
| Impurity | Typical Retention Time (HPLC) | Observed m/z (MS) | Batch 1 (% Area) | Batch 2 (% Area) | Batch 3 (% Area) |
| 2-Bromoterephthalic acid | User Defined | User Defined | |||
| Nitroterephthalic acid | User Defined | User Defined | |||
| Isomeric Impurities | User Defined | User Defined | |||
| Di-bromo Impurities | User Defined | User Defined | |||
| Di-nitro Impurities | User Defined | User Defined | |||
| This compound | User Defined | User Defined |
Experimental Protocols
Synthesis of this compound via Nitration of 2-Bromoterephthalic Acid
This protocol is a general guideline and should be optimized based on laboratory conditions and desired purity.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 2-bromoterephthalic acid to concentrated sulfuric acid while cooling in an ice bath.
-
Nitration: Slowly add a cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise to the flask, ensuring the temperature is maintained below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) for a specified time. Monitor the progress of the reaction by a suitable technique like TLC or HPLC.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Visualizations
Caption: Logical workflow of impurity formation.
Technical Support Center: MOF Formation with 2-Bromo-6-nitroterephthalic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using the linker 2-Bromo-6-nitroterephthalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound as a linker for MOF synthesis?
A1: The primary challenges stem from the electronic properties of the bromo and nitro functional groups. These electron-withdrawing groups can decrease the nucleophilicity of the carboxylate groups, potentially slowing down the coordination reaction with the metal centers. This can lead to issues such as low yield, poor crystallinity, or the formation of amorphous material.[1][2] Additionally, the nitro group can be sensitive to high temperatures and reducing environments sometimes employed in solvothermal synthesis.
Q2: How do the bromo and nitro substituents influence the final MOF properties?
A2: The bromo and nitro groups can significantly impact the physicochemical properties of the resulting MOF. The polar nitro group can enhance interactions with specific guest molecules, such as carbon dioxide, through dipole-quadrupole interactions.[2] Both bulky substituents can also modify the pore size and shape of the MOF compared to an unsubstituted terephthalic acid linker.
Q3: Are there any known successful MOF syntheses with this specific linker?
A3: While literature specifically detailing the synthesis of MOFs with this compound is not abundant, successful syntheses have been reported for MOFs using either 2-bromoterephthalic acid or 2-nitroterephthalic acid.[3] These protocols, particularly for Zr-based MOFs like the UiO-66 series, can serve as a good starting point for developing a synthesis protocol for the dually-substituted linker.
Q4: What is the role of a modulator in the synthesis, and is it necessary for this linker?
A4: A modulator is a monofunctional ligand (often a carboxylic acid like acetic acid or benzoic acid) that competes with the primary linker for coordination to the metal clusters. This competition can slow down the nucleation and growth of the MOF crystals, leading to higher crystallinity and fewer defects.[4] Given the potential for slow coordination kinetics with this compound, using a modulator is highly recommended to improve the quality of the final product.
Troubleshooting Guide
Problem 1: No product or very low yield of solid material.
| Possible Cause | Suggested Solution |
| Slow reaction kinetics due to electron-withdrawing groups on the linker. | Increase the reaction time and/or temperature. However, be cautious with temperature increases to avoid potential decomposition of the nitro group. |
| Inappropriate solvent system leading to poor solubility of reactants. | Experiment with different solvent mixtures. N,N-Dimethylformamide (DMF) is a common solvent for MOF synthesis, but mixtures with ethanol or water can sometimes improve solubility and crystal formation.[5] |
| Unfavorable pH of the reaction mixture. | The pH can significantly affect the deprotonation of the carboxylic acid and the coordination process.[2] Small additions of a base (like triethylamine) or an acid (like HCl) can be used to optimize the pH. |
Problem 2: The obtained product is amorphous or has poor crystallinity.
| Possible Cause | Suggested Solution |
| Rapid nucleation and crystal growth. | Introduce a modulator (e.g., acetic acid, formic acid, or benzoic acid) to the reaction mixture. The modulator can control the growth rate and lead to more ordered crystals.[4] |
| Incorrect metal-to-linker ratio. | Systematically vary the molar ratio of the metal salt to the this compound. An optimal ratio is crucial for the formation of a well-defined crystalline structure. |
| Suboptimal reaction temperature. | Perform a temperature screen to find the optimal temperature for crystal growth. Too low a temperature may not provide enough energy for crystallization, while too high a temperature can lead to rapid, uncontrolled precipitation. |
Problem 3: The product is a known phase but with a different or unexpected morphology.
| Possible Cause | Suggested Solution |
| Influence of the modulator. | Different modulators can influence which crystal facets grow at different rates, thereby affecting the overall morphology of the crystals.[4] |
| Solvent effects. | The choice of solvent can influence the crystal habit. Trying different solvents or solvent combinations may alter the morphology. |
| Stirring rate. | The rate of stirring can affect the nucleation process and the final crystal size and shape. |
Experimental Protocols
General Solvothermal Synthesis Protocol (starting point)
This protocol is adapted from the synthesis of a Zr-based MOF with 2-bromoterephthalic acid and should be optimized for this compound.[3]
| Parameter | Value |
| Metal Precursor | Zirconium(IV) chloride (ZrCl₄) |
| Linker | This compound |
| Solvent | N,N-Dimethylformamide (DMF) |
| Modulator | Acetic Acid |
| Molar Ratio | ZrCl₄ : Linker : Modulator (e.g., 1 : 1 : 10) |
| Temperature | 120 °C |
| Time | 24 - 48 hours |
Procedure:
-
In a glass vial, dissolve this compound in DMF.
-
Add the modulator (acetic acid) to the solution.
-
In a separate vial, dissolve ZrCl₄ in DMF.
-
Combine the two solutions and stir for a few minutes.
-
Seal the vial and place it in an oven at 120 °C for 24-48 hours.
-
After cooling to room temperature, a solid product should be present.
-
Collect the solid by centrifugation or filtration.
-
Wash the product with fresh DMF and then with a solvent like ethanol or acetone to remove unreacted starting materials.
-
Dry the product under vacuum.
Visualizations
Caption: A generalized workflow for the solvothermal synthesis of MOFs.
Caption: A decision tree for troubleshooting poor crystallinity in MOF synthesis.
References
- 1. Stabilizing defects in metal–organic frameworks: pendant Lewis basic sites as capping agents in UiO-66-type MOFs toward highly stable and defective porous materials - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA08009H [pubs.rsc.org]
- 5. scispace.com [scispace.com]
Technical Support Center: 2-Bromo-6-nitroterephthalic Acid
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the handling and stability of 2-Bromo-6-nitroterephthalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition for this compound?
A1: Visual signs of decomposition can include a change in color (e.g., darkening or yellowing of the solid), evolution of a gas (effervescence), or a change in the material's solubility. Analytically, decomposition can be detected by techniques such as HPLC, NMR, or mass spectrometry, which may show the appearance of new peaks corresponding to degradation products.
Q2: What are the recommended storage conditions for this compound?
A2: While specific data is unavailable, based on related aromatic carboxylic acids, it is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place.[1][2][3][4] Inert atmosphere (e.g., argon or nitrogen) storage can be beneficial to prevent oxidative degradation and reactions with atmospheric moisture.
Q3: What are the likely decomposition pathways for this compound?
A3: Based on its structure, potential decomposition pathways include:
-
Decarboxylation: Loss of one or both carboxylic acid groups as carbon dioxide, especially at elevated temperatures.
-
Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group in the presence of reducing agents.
-
Hydrolysis or substitution of the bromine atom: Although generally stable, the carbon-bromine bond can undergo nucleophilic substitution or hydrolysis under certain conditions.
Q4: Is this compound sensitive to light or air?
A4: Many substituted aromatic compounds exhibit sensitivity to light and air. The nitro group, in particular, can make the compound more susceptible to photochemical reactions. It is best practice to store it protected from light and under an inert atmosphere to minimize potential degradation.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected color change (yellowing/darkening) of the solid during storage. | 1. Oxidative degradation. 2. Exposure to light (photodecomposition). 3. Reaction with atmospheric moisture. | 1. Store the compound under an inert atmosphere (e.g., argon or nitrogen). 2. Keep the container in a dark place or use an amber vial. 3. Ensure the storage container is tightly sealed and stored in a desiccator. |
| Low yield or formation of byproducts in a reaction. | 1. Decomposition of the starting material. 2. Reaction temperature is too high, causing decarboxylation. 3. Incompatible reagents or solvents. | 1. Verify the purity of the this compound before use via an appropriate analytical method (e.g., NMR or HPLC). 2. Attempt the reaction at a lower temperature. 3. Review the compatibility of all reagents. Avoid strong reducing agents that may react with the nitro group, unless intended. |
| Gas evolution observed when dissolving the compound. | 1. Decomposition, potentially decarboxylation, upon dissolution in a reactive solvent. 2. Reaction with impurities in the solvent. | 1. Choose a non-reactive, anhydrous solvent. 2. Use freshly distilled or high-purity solvents. 3. Consider preparing the solution at a lower temperature. |
| Inconsistent analytical results (e.g., changing HPLC profile over time). | The compound is degrading in the analytical solvent or under the analytical conditions. | 1. Analyze samples immediately after preparation. 2. Use a mobile phase or solvent in which the compound is known to be stable. 3. Keep sample vials in a cooled autosampler if possible. |
Data Presentation
Table 1: General Storage and Handling Recommendations for Substituted Aromatic Carboxylic Acids
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C recommended for long-term storage) | To minimize thermal decomposition and slow down reaction kinetics. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation. |
| Light | Protect from light (Amber vials) | To prevent photodecomposition. |
| Moisture | Dry (Store in a desiccator) | To prevent hydrolysis and reactions with water.[4] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong bases | To avoid unintended chemical reactions.[1] |
Experimental Protocols
Protocol 1: Small-Scale Stability Test
This protocol is designed to assess the stability of this compound under your specific experimental conditions.
-
Preparation: Accurately weigh a small amount (e.g., 5-10 mg) of this compound into several vials.
-
Condition Exposure:
-
Vial 1 (Control): Store under recommended conditions (cool, dark, inert atmosphere).
-
Vial 2 (Heat): Place in an oven at a temperature relevant to your planned reaction (e.g., 50 °C).
-
Vial 3 (Light): Expose to ambient laboratory light or a specific wavelength if relevant.
-
Vial 4 (Solvent): Dissolve in the solvent you intend to use for your experiment.
-
-
Time Points: At set time intervals (e.g., 1h, 4h, 24h), take a sample from each vial.
-
Analysis: Analyze the samples by a suitable method such as HPLC or LC-MS.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the main peak area indicates decomposition.
Visualizations
Caption: Hypothetical decomposition pathways for this compound.
References
Validation & Comparative
A Comparative Guide to 2-Bromo-6-nitroterephthalic Acid and Other Terephthalic Acid Derivatives for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2-Bromo-6-nitroterephthalic acid with other key terephthalic acid derivatives. The information is intended to assist researchers in selecting appropriate building blocks for applications ranging from the synthesis of novel polymers and metal-organic frameworks (MOFs) to the development of pharmaceutical intermediates.
Introduction to Substituted Terephthalic Acids
Terephthalic acid, a para-isomer of benzenedicarboxylic acid, is a fundamental commodity chemical, primarily used in the production of polyesters like polyethylene terephthalate (PET).[1] However, the introduction of various functional groups onto the aromatic ring gives rise to a class of derivatives with tailored properties, making them valuable intermediates in fine chemical synthesis and materials science. The position and nature of these substituents—such as bromo, nitro, and amino groups—significantly influence the molecule's reactivity, solubility, coordination properties, and ultimately, its performance in specific applications.
This guide focuses on a comparative analysis of this compound and its parent or related derivatives: 2-bromoterephthalic acid, 2-nitroterephthalic acid, and 2,5-diaminoterephthalic acid.
Comparative Analysis of Physicochemical Properties
| Property | This compound | 2-Bromoterephthalic acid | 2-Nitroterephthalic acid | 2,5-Diaminoterephthalic acid |
| CAS Number | 356082-44-5[2] | 586-35-6[3] | 610-29-7 | 945-30-2[4] |
| Molecular Formula | C₈H₄BrNO₆[2] | C₈H₅BrO₄ | C₈H₅NO₆[5][6] | C₈H₈N₂O₄ |
| Molecular Weight | 290.03 g/mol (Calculated) | 245.03 g/mol | 211.13 g/mol | 196.16 g/mol |
| Melting Point (°C) | Not available | 295 - 297[3] | 270 - 272 | >300 (Decomposes) |
| Solubility in Water | Predicted to be soluble | Soluble[7] | Very soluble[5] | Sparingly soluble |
| Appearance | Not available | White crystalline powder | White to off-white powder[5] | Yellow crystalline powder |
Performance and Applications in Synthesis
Substituted terephthalic acids are highly versatile building blocks, primarily utilized as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs) and as precursors for specialty polymers and pharmaceutical agents.
-
2-Bromoterephthalic Acid : The bromo substituent serves as a useful synthetic handle for further functionalization through cross-coupling reactions. It is a common linker for creating functionalized MOFs.[8]
-
2-Nitroterephthalic Acid : The electron-withdrawing nitro group modifies the electronic properties of the aromatic ring. It is frequently used in MOF synthesis.[9] The nitro group can also be reduced to an amine, providing a pathway to other derivatives like 2-aminoterephthalic acid.
-
2,5-Diaminoterephthalic Acid : The amino groups significantly enhance the functionality of the molecule, allowing for post-synthetic modification of MOFs and introducing basic sites that can improve performance in applications like CO₂ capture.[10] It is a key monomer for the synthesis of high-performance polyamides.[11]
-
This compound : As a disubstituted derivative, this compound offers dual functionality. The bromo group allows for synthetic modifications, while the nitro group influences the electronic landscape and can be converted to an amino group. This combination makes it a potentially valuable, albeit less common, building block for complex, multifunctional materials.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the synthesis of key terephthalic acid derivatives and their subsequent use in MOF fabrication.
Protocol 1: Synthesis of 2-Nitroterephthalic Acid
This protocol describes the nitration of terephthalic acid (PTA).
Materials:
-
Terephthalic acid (PTA)
-
Concentrated sulfuric acid (82%)
-
Concentrated nitric acid (66%)
-
Deionized water
-
Ice
Procedure:
-
In a reaction vessel, mix 1 weight part of terephthalic acid with 8 weight parts of 82% concentrated sulfuric acid. Cool the mixture to 5°C.[12]
-
Slowly add 1 weight part of 66% concentrated nitric acid to the mixture, maintaining the temperature at 5°C.[12]
-
After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 1 hour.[12]
-
Cool the reaction mixture to room temperature.[12]
-
Perform a vacuum filtration to collect the solid product.[12]
-
Wash the filter cake with deionized water and heat it to 80°C for 10 hours to facilitate reaction completion and purification.[12]
-
Repeat the vacuum filtration process. The filtrate can be recrystallized in ice water to improve purity.[12]
Protocol 2: Synthesis of 2,5-Diaminoterephthalic Acid
This protocol involves a two-step process: the nitration of terephthalic acid to 2,5-dinitroterephthalic acid, followed by reduction.
Step 1: Nitration
-
In a suitable reactor, add terephthalic acid.[13]
-
While controlling the temperature between 80-100°C, add 40-60% of the total required concentrated sulfuric acid and 30-50% of the total required concentrated nitric acid.[13]
-
Allow the reaction to proceed for 3-6 hours.[13]
-
Add the remaining concentrated sulfuric and nitric acids and continue the reaction for another 12-15 hours.[13]
-
After the reaction is complete, cool the mixture, filter the precipitate, and recrystallize to obtain 2,5-dinitroterephthalic acid.[13]
Step 2: Reduction
-
The intermediate, 2,5-dinitroterephthalic acid, is then reduced to 2,5-diaminoterephthalic acid.[13]
-
This reduction is typically carried out using a reducing agent such as iron powder in the presence of an acid (e.g., hydrochloric acid).[10] Note: This method can produce iron sludge, which may complicate purification.
Protocol 3: General Synthesis of a Metal-Organic Framework (e.g., UiO-66 derivative)
This protocol outlines a general procedure for synthesizing a zirconium-based MOF using a functionalized terephthalic acid linker.
Materials:
-
Zirconium tetrachloride (ZrCl₄)
-
Functionalized terephthalic acid linker (e.g., 2-bromoterephthalic acid)
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (as a modulator)
-
Ethanol
Procedure:
-
Dissolve ZrCl₄ (0.5 mmol) and the chosen terephthalic acid linker (e.g., 2-bromoterephthalic acid, 0.5 mmol) in a DMF solution (12.5 mL).
-
Add acetic acid (1.5 mL) as a modulator to the solution.
-
Heat the mixture in an oil bath at 120°C under reflux for 24 hours.
-
After cooling to room temperature, collect the resulting solid product.
-
Wash the product with DMF three times, followed by five washes with ethanol to remove unreacted starting materials and solvent.
-
Suspend the white solid product in ethanol overnight.
-
Dry the final MOF product under vacuum at 60°C for 24 hours.
Visualizations: Workflows and Relationships
Diagrams created using Graphviz provide clear visual representations of synthetic pathways and experimental workflows.
Caption: Proposed synthetic routes to this compound.
Caption: Experimental workflow for synthesis of functionalized MOFs.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2-Bromoterephthalic acid CAS 586-35-6 | 841467 [merckmillipore.com]
- 4. 2,5-DIAMINOTEREPHTHALIC ACID | 945-30-2 [chemicalbook.com]
- 5. 2-Nitroterephthalic acid(610-29-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. 2-Bromoterephthalic acid | 586-35-6 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. CN109232903B - A green preparation method of metal-organic framework materials - Google Patents [patents.google.com]
- 10. 2,5-Diaminoterephthalic acid | 945-30-2 | Benchchem [benchchem.com]
- 11. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 12. Nitroterephthalic acid | 610-29-7 [chemicalbook.com]
- 13. CN104693057A - Preparation method of 2,5-diamino terephthalic acid - Google Patents [patents.google.com]
comparative study of MOFs synthesized from different linkers
A Comparative Study of Metal-Organic Frameworks Synthesized from Different Linkers: The Case of the UiO-66 Series
The tunability of metal-organic frameworks (MOFs) at the molecular level by varying the organic linker offers a powerful strategy for designing materials with tailored properties for specific applications.[1] This guide provides a comparative analysis of a series of isoreticular MOFs, specifically focusing on the UiO-66 family, to elucidate the impact of linker functionalization on their structural characteristics and performance, particularly in gas adsorption.
The UiO-66 framework, composed of Zr₆O₄(OH)₄ clusters interconnected by 1,4-benzenedicarboxylate (BDC) linkers, is renowned for its exceptional thermal and chemical stability.[2][3] By introducing different functional groups onto the BDC linker, the physicochemical properties of the resulting MOFs can be precisely controlled.[1] This comparison will focus on the parent UiO-66 and its derivatives functionalized with amino (-NH₂), nitro (-NO₂), and hydroxyl (-OH) groups.
Data Presentation
The following table summarizes the key quantitative data for the compared UiO-66 materials, highlighting the influence of linker functionalization on their surface area and CO₂ adsorption capacity.
| MOF | Linker | Functional Group | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g) at 273 K |
| UiO-66 | 1,4-benzenedicarboxylic acid | -H | ~1100 - 1500 | ~2.5 |
| UiO-66-NH₂ | 2-amino-1,4-benzenedicarboxylic acid | -NH₂ | ~1200 - 1400 | ~3.35[2] |
| UiO-66-NO₂ | 2-nitro-1,4-benzenedicarboxylic acid | -NO₂ | ~1100 - 1300 | ~2.8 |
| UiO-66-(OH)₂ | 2,5-dihydroxy-1,4-benzenedicarboxylic acid | -OH | ~1000 - 1200 | ~3.0 |
Experimental Protocols
The synthesis and characterization of these UiO-66 materials generally follow established procedures. Below are detailed methodologies for the key experiments cited.
General Synthesis of UiO-66 Series (Solvothermal Method)
A mixture of the zirconium salt (e.g., Zirconium(IV) chloride, ZrCl₄) and the respective functionalized or unfunctionalized 1,4-benzenedicarboxylic acid linker is dissolved in a solvent, typically N,N-dimethylformamide (DMF). The molar ratio of metal to linker is crucial and is generally maintained at 1:1. The solution is then sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 120 °C) for a designated period (e.g., 24 hours). After cooling to room temperature, the resulting crystalline product is collected by filtration, washed with DMF and ethanol to remove unreacted precursors, and finally dried under vacuum.
Characterization Techniques
-
Powder X-ray Diffraction (PXRD): PXRD analysis is performed to confirm the crystalline structure and phase purity of the synthesized MOFs. The diffraction patterns of the functionalized UiO-66 materials are compared with the simulated pattern of the parent UiO-66 to ensure the framework topology is retained.
-
Brunauer-Emmett-Teller (BET) Analysis: The specific surface area and pore volume of the MOFs are determined by nitrogen adsorption-desorption isotherms at 77 K. Prior to the measurement, the samples are activated by heating under vacuum to remove any guest molecules from the pores.
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the MOFs. The analysis is typically carried out under a nitrogen atmosphere, with the temperature increasing at a constant rate. The weight loss at different temperatures indicates the removal of solvents and the decomposition of the framework.
-
Gas Adsorption Measurements: The CO₂ adsorption capacities of the MOFs are measured using a volumetric gas adsorption analyzer. The measurements are performed at a specific temperature (e.g., 273 K or 298 K) and pressure.
Mandatory Visualization
The following diagrams illustrate the logical relationships and experimental workflows discussed in this guide.
Caption: General experimental workflow for the synthesis and characterization of MOFs.
Caption: Logical relationship between organic linker choice and MOF properties/performance.
References
Performance of 2-Bromo-6-nitroterephthalic Acid-Based Catalysts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of functional groups onto the organic linkers of metal-organic frameworks (MOFs) is a key strategy for tuning their catalytic properties. This guide provides a comparative analysis of the potential catalytic performance of MOFs based on 2-Bromo-6-nitroterephthalic acid. Due to the nascent stage of research into this specific bifunctionalized linker, direct experimental data is not yet available. Therefore, this guide offers a prospective analysis based on the well-documented catalytic activities of MOFs functionalized with individual bromo and nitro groups.
Introduction to Functionalized Terephthalic Acid-Based Catalysts
Metal-organic frameworks constructed from terephthalic acid and its derivatives are a versatile class of catalysts. The electronic and steric properties of the aromatic linker can be precisely modified by introducing functional groups, which in turn influences the catalytic activity of the metallic nodes and the overall framework.
-
Nitro Group (-NO₂): The strong electron-withdrawing nature of the nitro group can enhance the Lewis acidity of the metal centers in the MOF, often leading to improved catalytic performance in reactions such as oxidations and Lewis acid-catalyzed transformations.[1][2]
-
Bromo Group (-Br): The bromo group, being a halogen, can influence the electronic properties of the linker and may participate in halogen bonding interactions. While its electronic effect is less pronounced than the nitro group, it can still modulate the catalytic activity and provide sites for further post-synthetic modification.
The combination of both a bromo and a nitro group on the same terephthalic acid linker, as in this compound, is anticipated to create a unique electronic environment within the MOF, potentially leading to synergistic effects and novel catalytic activities.
Experimental Protocols
While a specific protocol for a this compound-based catalyst is not yet published, the following detailed methodology for the synthesis of a related Zirconium-based MOF using 2-Bromoterephthalic acid provides a solid foundation for future work.[3]
Synthesis of Zr-MOF Nanosheets with 2-Bromoterephthalic Acid[3]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-Bromoterephthalic acid
-
N,N-Dimethylformamide (DMF)
-
Acetic acid
-
Ethanol
Procedure:
-
In a flask, dissolve ZrCl₄ (116 mg, 0.5 mmol) and 2-Bromoterephthalic acid (121.5 mg, 0.5 mmol) in 12.5 mL of DMF.
-
Add 1.5 mL of acetic acid to the solution.
-
The mixture is then refluxed in an oil bath at 120 °C for 24 hours.
-
After cooling to room temperature, the resulting solid is collected by centrifugation.
-
The product is washed three times with DMF and five times with ethanol.
-
The white solid is then suspended in ethanol overnight.
-
Finally, the Zr-MOF nanosheets are dried at 60 °C for 24 hours under vacuum.
Comparative Performance Data
To provide a framework for evaluating the potential of this compound-based catalysts, the following table summarizes the performance of various functionalized terephthalate MOFs in representative catalytic reactions.
| Catalyst (Linker) | Metal Node | Reaction | Product Yield (%) | Turnover Frequency (TOF) | Reference |
| UiO-66 (Terephthalic acid) | Zr | Cycloaddition of CO₂ to styrene oxide | 95 | 15.8 h⁻¹ | Hypothetical Data |
| UiO-66-NO₂ (Nitroterephthalic acid) | Zr | Cycloaddition of CO₂ to styrene oxide | >99 | 25.0 h⁻¹ | Hypothetical Data |
| UiO-66-Br (2-Bromoterephthalic acid) | Zr | Cycloaddition of CO₂ to styrene oxide | 97 | 18.5 h⁻¹ | Hypothetical Data |
| MIL-101-NO₂ (Nitroterephthalic acid) | Cr | Oxidation of ethylbenzene | 85 | 12.3 h⁻¹ | [2] |
| Cu-MOF (Nitroterephthalic acid) | Cu | Catalase mimic (H₂O₂ decomposition) | - | High activity | [1] |
| Ru/Zr-MOF (2-Bromoterephthalic acid) | Zr/Ru | Hydrogenation of levulinic acid | >99 | - | [3] |
Note: The data for UiO-66 and its derivatives in the cycloaddition reaction is presented as a hypothetical comparison to illustrate the expected trends based on the electronic effects of the functional groups. The performance of the Ru/Zr-MOF is for the composite material, not the intrinsic catalytic activity of the MOF itself.
Visualizing Catalytic Pathways
Experimental Workflow for MOF Synthesis and Catalytic Testing
Caption: A generalized workflow for the synthesis and catalytic evaluation of MOF-based catalysts.
Plausible Catalytic Cycle for a Lewis Acidic MOF
The following diagram illustrates a plausible catalytic cycle for a Lewis acidic MOF, such as one based on this compound, in a generic substrate activation reaction. The enhanced Lewis acidity of the metal center, induced by the electron-withdrawing nitro and bromo groups, is key to the catalytic activity.
Caption: A simplified representation of a catalytic cycle involving substrate activation at a Lewis acidic metal site within a MOF.
Conclusion and Future Outlook
While direct experimental evidence is pending, the analysis of related functionalized MOFs suggests that catalysts based on this compound hold significant promise. The synergistic electron-withdrawing effects of the bromo and nitro groups are expected to create highly Lewis acidic metal centers, potentially leading to superior catalytic activity in a range of organic transformations relevant to researchers, scientists, and drug development professionals. Future research should focus on the successful synthesis and characterization of these bifunctionalized MOFs, followed by a systematic evaluation of their catalytic performance in benchmark reactions to validate these predictions.
References
A Comparative Guide to 2-Bromo-6-nitroterephthalic Acid: Bridging the Data Gap with Related Compounds
For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's properties is paramount. This guide addresses the current scarcity of public data on 2-Bromo-6-nitroterephthalic acid by providing a comparative analysis of its closely related analogs: 2-Bromoterephthalic acid and 2-Nitroterephthalic acid. By examining the available computational and experimental data for these compounds, this guide offers a foundational resource for researchers interested in the synthesis and characterization of this compound.
Comparative Physicochemical Properties
The following table summarizes key physicochemical properties of the related compounds. It is important to note that the introduction of both a bromo and a nitro group into the terephthalic acid backbone is expected to significantly influence properties such as melting point, solubility, and acidity.
| Property | 2-Bromoterephthalic acid | 2-Nitroterephthalic acid |
| CAS Number | 586-35-6[1] | 610-29-7 |
| Molecular Formula | C₈H₅BrO₄ | C₈H₅NO₆ |
| Molecular Weight | 245.03 g/mol | 211.13 g/mol |
| Melting Point | 295-297 °C (lit.) | 270-272 °C (lit.) |
| Appearance | - | Crystals |
| InChI Key | QPBGNSFASPVGTP-UHFFFAOYSA-N | QUMITRDILMWWBC-UHFFFAOYSA-N |
Experimental Protocols: Synthesis of Precursors
Detailed experimental data for the synthesis of this compound is not available. However, the synthesis of 2-Nitroterephthalic acid from terephthalic acid provides a relevant procedural framework.
Synthesis of 2-Nitroterephthalic Acid
A common method for the nitration of terephthalic acid involves the use of a nitrating mixture, typically nitric acid and sulfuric acid.
-
Materials: Terephthalic acid, concentrated nitric acid, concentrated sulfuric acid.
-
Procedure: Terephthalic acid is subjected to mono-nitration using a mixture of HNO₃/H₂SO₄ to yield 2-nitro-terephthalic acid[2]. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to favor the formation of the mono-nitro product.
This established protocol for nitration serves as a logical starting point for developing a synthesis route for this compound, likely from 2-Bromoterephthalic acid.
Conceptual Workflow for Synthesis
The synthesis of this compound would logically proceed via the nitration of 2-Bromoterephthalic acid. The following diagram illustrates this conceptual synthetic pathway.
Caption: Conceptual workflow for the synthesis of this compound.
Future Directions
The absence of comprehensive data for this compound highlights an opportunity for further research. Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable predictions of its structural, electronic, and spectroscopic properties. Experimentally, the synthesis and subsequent characterization using techniques like NMR, FT-IR, and X-ray crystallography would be essential to validate computational models and expand the knowledge base for this compound. Such studies would be invaluable for its potential application in medicinal chemistry and materials science.
References
The Untapped Potential of 2-Bromo-6-nitroterephthalic Acid in Metal-Organic Frameworks: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel materials with tailored functionalities is perpetual. In the realm of Metal-Organic Frameworks (MOFs), the choice of the organic linker is paramount in dictating the final properties of the material. This guide provides a comprehensive comparison of MOFs synthesized with the novel linker, 2-Bromo-6-nitroterephthalic acid, against commonly used functionalized and unfunctionalized terephthalic acid analogues. By leveraging the unique electronic and steric properties of both bromo and nitro functional groups, this compound presents a promising avenue for the development of MOFs with enhanced catalytic activity, selective gas adsorption, and improved stability.
The introduction of functional groups onto the organic linkers of MOFs is a well-established strategy to tune their chemical and physical properties.[1] The presence of a nitro group (-NO2), an electron-withdrawing group, can enhance the Lewis acidity of the metal nodes, which is beneficial for catalysis.[1] Furthermore, the polar nature of the nitro group can lead to stronger interactions with polar molecules, such as carbon dioxide, thereby improving adsorption selectivity.[2] On the other hand, the incorporation of a bromo group (-Br) has been shown to enhance the hydrolytic stability of MOFs and can influence the selectivity of gas separation processes, for instance, in ethane/ethylene separation. The combination of both functionalities on a single terephthalic acid linker, as in this compound, is anticipated to yield MOFs with a unique combination of these advantageous properties.
This guide will explore the projected advantages of a hypothetical MOF, herein designated as UiO-66-Br-NO2, constructed with this compound. Its performance will be benchmarked against the well-studied UiO-66, a MOF based on unfunctionalized terephthalic acid, and its derivatives functionalized with amino (UiO-66-NH2), nitro (UiO-66-NO2), and dibromo (UiO-66-Br2) groups. The comparative data, extrapolated from existing literature on singly-functionalized MOFs, is presented to highlight the potential of this novel linker.
Performance Comparison of Functionalized UiO-66 MOFs
The following table summarizes key performance indicators for UiO-66 and its functionalized analogues. The data for UiO-66-Br-NO2 is projected based on the individual contributions of the bromo and nitro groups observed in other studies.
| MOF | Linker | BET Surface Area (m²/g) | CO2 Adsorption Capacity (mmol/g) at 273 K | Catalytic Activity (Relative) | Hydrolytic Stability |
| UiO-66 | Terephthalic acid | ~1100-1400 | ~2.5 | Baseline | Moderate |
| UiO-66-NH2 | 2-Aminoterephthalic acid | ~1100-1300 | ~3.0 | Moderate | Moderate |
| UiO-66-NO2 | 2-Nitroterephthalic acid | ~900-1100 | ~4.65 - 7.35[2][3] | High | Moderate |
| UiO-66-Br2 | 2,5-Dibromoterephthalic acid | ~516[4] | (Data not available) | (Data not available) | High |
| UiO-66-Br-NO2 (Projected) | This compound | ~800-1000 | ~4.5 - 7.0 | Very High | High |
Experimental Protocols
Synthesis of this compound (Proposed)
A plausible synthetic route to this compound, based on established organic chemistry principles, is outlined below. This protocol starts from the commercially available 2-bromotoluene.
Step 1: Nitration of 2-Bromotoluene. 2-bromotoluene is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, preferentially at the 6-position due to the directing effects of the methyl and bromo groups.
Step 2: Oxidation of the Methyl Group. The methyl group of the resulting 2-bromo-6-nitrotoluene is then oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate or chromic acid. This step yields 2-bromo-6-nitrobenzoic acid.
Step 3: Introduction of the Second Carboxylic Acid Group. The final step involves the introduction of the second carboxylic acid group. This can be a challenging transformation and may require a multi-step sequence, potentially involving a Sandmeyer-type reaction on an amino precursor or a directed metallation-carboxylation approach.
Synthesis of UiO-66-Br-NO2 (Adapted Protocol)
This protocol is adapted from the well-established synthesis of UiO-66 and its functionalized derivatives.[3]
Materials:
-
Zirconium(IV) chloride (ZrCl4)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Acetic acid (modulator)
Procedure:
-
In a Teflon-lined autoclave, dissolve ZrCl4 (1 eq.) and this compound (1 eq.) in DMF.
-
Add acetic acid (a modulator, e.g., 20-100 eq. relative to ZrCl4) to the solution. The modulator helps to control the crystallinity and defect density of the resulting MOF.
-
Seal the autoclave and heat it in an oven at a specific temperature (typically 120-150 °C) for a designated period (e.g., 24-72 hours).
-
After cooling to room temperature, the resulting white or pale-yellow crystalline powder is collected by centrifugation or filtration.
-
The product is then washed extensively with fresh DMF and then with a solvent like ethanol or acetone to remove unreacted starting materials and solvent molecules from the pores.
-
Finally, the MOF is activated by heating under vacuum to remove the solvent molecules completely, making the pores accessible for gas adsorption or catalysis.
Visualizing the Advantage: A Logical Pathway
The anticipated benefits of using this compound in MOF synthesis can be visualized as a logical progression from the linker's functional groups to the enhanced properties of the final material.
Caption: Functional group contributions in this compound to MOF properties.
Conclusion
While direct experimental data for MOFs synthesized with this compound is not yet available, the analysis of its constituent functional groups strongly suggests a promising future for this linker in the design of advanced porous materials. The synergistic combination of the electron-withdrawing nitro group and the stabilizing bromo group is expected to yield MOFs with superior catalytic performance, enhanced selectivity in gas separations, and greater resilience in aqueous environments. This guide serves as a call to the research community to explore the synthesis and characterization of these novel materials, which hold the potential to address key challenges in catalysis, drug delivery, and environmental remediation.
References
A Comparative Guide to Substituted Terephthalic Acids in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Substituted terephthalic acids represent a versatile class of compounds with significant applications ranging from the development of novel polymers to the synthesis of potent pharmaceuticals. Their tailored functionalities, arising from the diverse substituents on the aromatic ring, allow for the fine-tuning of chemical and biological properties. This guide provides an objective comparison of various substituted terephthalic acids, supported by experimental data from peer-reviewed studies, to aid researchers in selecting the optimal building blocks for their specific applications.
Comparison of Synthesized Substituted Terephthalic Acids
The following table summarizes the synthesis and characterization of several key substituted terephthalic acids, providing a comparative overview of their preparation and fundamental properties.
| Compound Name | Starting Material | Key Reagents | Solvent | Yield (%) | Melting Point (°C) | Analytical Data | Reference |
| 2-Sulfomethylterephthalic acid | Dimethyl 2-bromomethylterephthalate | Na2SO3, Bu4NBr | Ethanol/Water | 98 | >300 (decomposes) | 1H NMR, 13C NMR, MS | [1] |
| 2-Phosphonoterephthalic acid | Diethyl 2,5-dimethylbenzenephosphonate | KMnO4, HCl | Water/t-Butanol | 61 | 295-297 | 1H NMR, 13C NMR, 31P NMR, MS | [1][2] |
| 2,3,5,6-Tetrafluoroterephthalic acid | 1,2,4,5-Tetrafluorobenzene | n-BuLi, CO2 | THF | 95 | 275 (decomposes) | Elemental Analysis | [3] |
Biological Activity of Terephthalic Acid Derivatives
Several studies have explored the biological potential of derivatives synthesized from terephthalic acid. These compounds have shown promise as antibacterial and antifungal agents. The following table summarizes the biological activity of some of these derivatives.
| Compound Class | Starting Material | Test Organisms | Activity | Reference |
| Imidazole and Thiourea derivatives | Terephthalic acid | Staphylococcus aureus, Staphylococcus epidermidis (G+), Candida albicans | Moderate antibacterial and antifungal activity | [4][5] |
| Terephthalic acid antibiotic analogue (42) | 2,3-dihydroxyterephthalic acid | ESKAPE pathogens | Broad-spectrum antibiotic activity | [6] |
| 1,3-Thiazolidin-4-one derivatives | Terephthalic acid | Escherichia coli, Klebsiella species (G-) | No antibacterial effectiveness | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the experimental protocols for the synthesis of key substituted terephthalic acids.
Synthesis of 2-(Sulfomethyl)terephthalic Acid[1]
An aqueous solution of tetrabutylammonium bromide (0.008 g, 0.025 mmol in 4 mL of water) was added to a round-bottom flask containing dimethyl 2-bromomethylterephthalate (0.28 g, 0.98 mmol), Na2SO3 (0.15 g, 1.15 mmol), and ethanol (4 mL). The resulting mixture was stirred at reflux for 12 hours. After cooling to ambient temperature, the solvent was removed under reduced pressure. Methylene chloride (10 mL) was added to the residual solid, and the mixture was stirred for 15 minutes before being vacuum filtered. The collected solid was washed with methylene chloride and dried to yield the sodium salt as a white crystalline compound. This salt (0.20 g, 0.64 mmol) was then added to 4.0 mL of concentrated hydrochloric acid, and the mixture was stirred at reflux for 12 hours. After cooling, the precipitate was filtered, washed with water, and dried to yield the final product.
Synthesis of 2-Phosphonoterephthalic Acid[1][2]
A mixture of diethyl 2,5-dimethylbenzenephosphonate (5.40 g, 22.31 mmol), water (90 mL), and t-butanol (10 mL) was heated to reflux. Potassium permanganate (14.00 g, 89.16 mmol) was added in small portions, and the mixture was left stirring at reflux for 2 hours. The temperature was then reduced to 80°C, and stirring continued for 12 hours. After cooling to ambient temperature, the mixture was vacuum filtered. The filtrate was concentrated under reduced pressure and then acidified with concentrated hydrochloric acid while being cooled in an ice bath. The mixture was kept at 0°C for an additional 3 hours, and the resulting precipitate was vacuum filtered. The solid was then suspended in water (10 mL), heated to reflux, cooled, vacuum filtered, and dried to yield the product.
Optimized Synthesis of 2,3,5,6-Tetrafluoroterephthalic Acid[3]
In an argon atmosphere, 1,2,4,5-tetrafluorobenzene (2.13 g, 14.2 mmol) was dissolved in 250 mL of dry THF and cooled to approximately -75°C. Over 30 minutes, 25 mL of n-BuLi (40.0 mmol) was added dropwise while stirring. After 4 hours of stirring, CO2, obtained by sublimating dry ice, was bubbled through the solution, causing the mixture to become a white sludge. The solvent was removed, and the white solid residue was hydrolyzed with 100 mL of aqueous HCl (7.5%) and 100 mL of Et2O. The aqueous phase was extracted two more times with 100 mL of Et2O each. The combined organic phases were dried with MgSO4, and the solvent was removed to yield the crude product, which was then recrystallized.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic workflows described in the experimental protocols.
Caption: Synthesis of 2-Sulfomethylterephthalic acid.
Caption: Synthesis of 2-Phosphonoterephthalic acid.
Caption: Synthesis of 2,3,5,6-Tetrafluoroterephthalic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. ecommons.udayton.edu [ecommons.udayton.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic studies on the tetrasubstituted D-ring of cystobactamids lead to potent terephthalic acid antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 2-Bromo-6-nitroterephthalic Acid: A Comparative Guide for Researchers
The nascent field of 2-Bromo-6-nitroterephthalic acid research presents a compelling opportunity for novel discoveries in materials science and drug development. This guide provides a comparative analysis of this under-explored molecule against its structurally related and well-researched alternatives, offering a valuable resource for scientists seeking to innovate in these areas.
Currently, the body of published research on this compound is exceptionally limited, highlighting its novelty. This scarcity of data simultaneously presents a challenge and an opportunity for researchers to pioneer its synthesis, characterization, and application. By contrast, derivatives of terephthalic acid featuring bromo, nitro, amino, and hydroxyl functional groups have been extensively studied, providing a basis for predicting the potential utility of this novel compound. This guide will compare this compound with these established alternatives, focusing on their applications in Metal-Organic Frameworks (MOFs) and their potential as pharmacologically active agents.
Performance Comparison in Material and Biological Applications
To objectively assess the potential of this compound, its predicted performance can be benchmarked against known data from its chemical relatives. The following tables summarize key performance indicators for various substituted terephthalic acids in applications such as gas adsorption in MOFs, drug delivery, and antimicrobial activity.
Synthesis Yields of Terephthalic Acid Derivatives
The viability of a compound in research and development is often predicated on its accessibility. The following table compares the reported synthesis yields of several terephthalic acid derivatives. While no specific yield is reported for this compound, yields for related compounds suggest that multi-step syntheses are often required.
| Compound | Reported Synthesis Yield | Synthesis Method |
| 2-Aminoterephthalic acid | 99%[1][2] | Reduction of 2-nitroterephthalic acid |
| 2-Bromoterephthalic acid | 85%[3] | Oxidation of 2-bromo-1,4-dimethylbenzene |
| Nitroterephthalic acid | 86.5%[4] | Nitration of polyethylene glycol terephthalate followed by saponification |
| 3-Nitrophthalic Acid | 28-31% | Nitration of phthalic anhydride |
| 2,5-Dichloro-3-nitro-terephthalic acid | 84% | Nitration of dimethyl 2,5-dichloroterephthalate followed by hydrolysis[5] |
Gas Adsorption in Metal-Organic Frameworks (MOFs)
The functional groups on the terephthalic acid linker can significantly influence the gas adsorption properties of the resulting MOF. Amino groups, for instance, are known to enhance CO2 affinity. The bromo and nitro groups in this compound could impart unique selectivity and capacity.
| MOF Linker | Gas | Adsorption Capacity | Conditions |
| 2-Aminoterephthalic acid | CO₂ | 9 mmol/g[6] | 988 kPa, 0°C |
| 2-Aminoterephthalic acid | CO₂ | 4.46 mmol/g[6] | 1 atm, 0°C |
| 2-Aminoterephthalic acid | CH₄ | 3.7 mmol/g[6] | 900 kPa, 0°C |
| Terephthalic acid (in MOF-5) | CO₂ | Separation factor > 60 (for CO₂/N₂) | 445 kPa, 298 K |
| Amino-modified Mg-MOF-74 | CO₂ | 3.9 mmol/g | 303 K |
Drug Loading Capacity in MOFs
The porous nature of MOFs makes them excellent candidates for drug delivery systems. The choice of functional group on the linker can affect both the loading capacity and the release kinetics of the drug.
| MOF System | Drug | Drug Loading Capacity |
| MIL-101(Cr) | Ibuprofen | 1.4 g/g of MOF[7] |
| MIL-53(Fe) | Oridonin | 56.25% w/w[7] |
| ZIF-8 | 5-Fluorouracil | 60% |
| UiO-66 | Doxorubicin | 450 mg/g[8] |
| MIL-88B(Fe) | Ibuprofen | 194.6 mg/g[8] |
Antimicrobial Activity
Nitroaromatic compounds are a known class of antimicrobial agents. While specific data for this compound is unavailable, the minimum inhibitory concentration (MIC) values for other nitroaromatic compounds can provide a benchmark for its potential efficacy.
| Compound Class/Example | Organism | MIC Value (µg/mL) |
| Nitro-containing benzothiazoles | S. aureus | 15.6 - 62.5[9] |
| Nitro-containing benzothiazoles | Candida sp. | 15.6 - 500[9] |
| Substituted nitro-containing compounds | P. aeruginosa, E. coli, C. violaceum, S. aureus, C. albicans | 4.88 - 312[10] |
| 5-Nitrophenantroline | M. tuberculosis | 0.78 µM[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific research. Below are representative synthesis protocols for key alternative terephthalic acid derivatives.
Synthesis of 2-Aminoterephthalic Acid
A common method for the synthesis of 2-aminoterephthalic acid is the reduction of 2-nitroterephthalic acid. A general procedure involves the following steps:
-
A mixture of the nitroaromatic compound (1.0 mmol), ammonium formate (3.3 mmol), and a palladium catalyst (10% Pd on activated carbon, 2 mol%) is prepared.[1][2]
-
Silica gel (175 mg) is added, and the mixture is ball-milled in the presence of anhydrous methanol for 90 minutes.[1][2]
-
The reaction progress is monitored by thin-layer chromatography.[1]
-
Upon completion, the crude product is suspended in methanol and filtered.[1]
-
The filtrate is evaporated to yield the 2-aminoterephthalic acid.[1]
Synthesis of 2-Bromoterephthalic Acid
The synthesis of 2-bromoterephthalic acid can be achieved through the oxidation of 2-bromo-1,4-dimethylbenzene. A typical procedure is as follows:
-
2-bromo-1,4-dimethylbenzene is mixed with a catalyst system consisting of cobalt(II) acetate tetrahydrate, manganese(II) acetate tetrahydrate, zirconium(IV) acetate, and sodium bromide in an acetic acid solution.[3]
-
The reaction is carried out in a stirred autoclave under pressure with continuous air venting.[3]
-
After the reaction, the mixture is cooled, and the product is collected by filtration.[3]
-
The solid product is washed with water and dried under vacuum.[3]
Synthesis of Nitroterephthalic Acid
One method for synthesizing nitroterephthalic acid involves the nitration and subsequent saponification of polyethylene glycol terephthalate.[4] A general protocol is:
-
Polyethylene glycol terephthalate is nitrated using a mixture of nitric acid and sulfuric acid or oleum.[4]
-
The resulting nitration product is then saponified, for example, by refluxing with a sodium hydroxide solution.[4]
-
The hot solution is filtered and then acidified to precipitate the nitroterephthalic acid.[4]
-
The precipitate is filtered, washed, and dried.[4]
Visualizing Research Pathways
To aid in the conceptualization of research directions, the following diagrams illustrate a potential synthesis pathway for this compound and its subsequent application in the formation of a functional MOF.
Conclusion and Future Outlook
The exploration of this compound is in its infancy. The novelty of this compound, underscored by the lack of extensive research, presents a fertile ground for innovation. Drawing parallels from its structurally similar counterparts, it is plausible to hypothesize that this compound could serve as a valuable building block for novel MOFs with tailored properties for gas separation, catalysis, or drug delivery. The presence of both a bromo and a nitro group offers unique electronic and steric characteristics that could lead to materials with enhanced performance. Furthermore, the nitroaromatic scaffold suggests a potential for biological activity, warranting investigation into its pharmacological properties. This guide serves as a foundational resource to stimulate and direct future research into this promising, yet uncharted, chemical entity.
References
- 1. 2-AMINOTEREPHTHALIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. 2-AMINOTEREPHTHALIC ACID | 10312-55-7 [chemicalbook.com]
- 3. 2-Bromoterephthalic acid | 586-35-6 [chemicalbook.com]
- 4. DE1224731B - Process for the production of nitroterephthalic acid - Google Patents [patents.google.com]
- 5. US4339601A - Terephthalic acid derivatives and process for preparing them - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Bromo-6-nitroterephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the proper disposal of 2-Bromo-6-nitroterephthalic acid, ensuring laboratory safety and environmental compliance. Adherence to these procedures is critical due to the compound's hazardous properties.
Hazard Profile of this compound
While a specific Safety Data Sheet (SDS) for this compound was not identified, its constituent functional groups (bromo, nitro, carboxylic acid) suggest a hazard profile consistent with related compounds. The primary hazards include:
-
Toxicity: Toxic if swallowed.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Hazard Summary Table
| Hazard Type | Description |
| Acute Toxicity | Toxic if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Eye Damage/Irritation | Causes serious eye irritation. |
| Respiratory Sensitization | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood.
Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal. This compound waste should be categorized as halogenated organic waste .
Waste Segregation Workflow
Caption: Decision tree for the correct segregation of this compound waste.
Step-by-Step Waste Collection Protocol:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste.[2] The container should be clearly labeled "Halogenated Organic Waste" and list "this compound" as a component.
-
Solid Waste: Collect solid this compound waste in a designated container for solid halogenated organic residues.
-
Solutions: If dissolved in a solvent, collect the solution in the appropriate halogenated or non-halogenated liquid waste container, depending on the solvent used. Do not mix with other waste streams like acids or bases in the same container.[2]
-
Labeling: Ensure the waste container is accurately labeled with the full chemical name and approximate concentration.
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Spill Response Workflow
Caption: Step-by-step workflow for managing a spill of this compound.
Detailed Spill Cleanup Steps:
-
Evacuate and Alert: Immediately evacuate the spill area and inform nearby personnel.
-
Assess the Spill: Determine the extent of the spill and if it is safe to clean up without specialized assistance. For large spills, contact your institution's Environmental Health and Safety (EHS) department.
-
Wear PPE: Before cleaning, put on the appropriate personal protective equipment.
-
Containment: For solid spills, carefully sweep the material. For liquid spills, cover with an inert absorbent material like vermiculite or sand.
-
Collection: Collect the spilled material and absorbent into a designated, sealed container for halogenated waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), and collect the cleaning materials as hazardous waste.
-
Disposal: Dispose of all contaminated materials through your institution's hazardous waste management program.
Disposal Procedure
Under no circumstances should this compound be disposed of down the drain or in regular trash.
Disposal Protocol:
-
Waste Collection: Ensure all waste (solid, solutions, and contaminated materials) is collected in properly labeled, sealed containers as described in the "Waste Segregation and Collection" section.
-
Neutralization (for acidic solutions): If the waste is an acidic solution of this compound, it may be possible to neutralize it before disposal. While stirring, slowly add the acidic solution to a large volume of a cold base solution, such as sodium carbonate or sodium bicarbonate, until the pH is between 5.5 and 9.0.[3] This neutralized solution should still be collected as halogenated waste. Note: Do not attempt to neutralize the pure compound without appropriate risk assessment and safety measures.
-
Contact EHS: Arrange for a pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for waste manifest and pickup scheduling.
-
Record Keeping: Maintain accurate records of the waste generated and its disposal, in accordance with institutional and regulatory requirements.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of hazardous chemical waste. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling 2-Bromo-6-nitroterephthalic acid
Disclaimer: A specific Safety Data Sheet (SDS) for 2-Bromo-6-nitroterephthalic acid was not located. The following guidance is synthesized from SDSs of structurally similar compounds and should be used as a precautionary baseline. Always perform a risk assessment and consult with a qualified safety professional before handling any new chemical.
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The procedural recommendations are based on best practices for handling aromatic carboxylic acids containing nitro and bromo functional groups.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to ensure safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with similar chemical structures.
| Body Part | Recommended Protection | Specification/Standard |
| Eyes/Face | Safety glasses with side-shields or goggles; face shield if splashing is a risk. | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin | Chemical-resistant gloves (e.g., nitrile rubber). Long-sleeved laboratory coat. | Inspect gloves before use for any signs of degradation or puncture. |
| Respiratory | Use in a well-ventilated area. A NIOSH/MSHA approved respirator is recommended if dust is generated or ventilation is inadequate. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2] |
| Body | Long-sleeved clothing or lab coat. | Wear appropriate protective clothing to prevent skin exposure.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential to minimize exposure and ensure safe handling.
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[1]
-
Work within a certified chemical fume hood to ensure adequate ventilation.
-
Gather all necessary PPE and inspect it for integrity.
-
Have appropriate spill cleanup materials readily available.
-
-
Handling:
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation persists.[1][2]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[1][2]
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Product/Residues | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[5][6] |
| Contaminated Packaging | Dispose of this container to a hazardous or special waste collection point.[5] Handle uncleaned containers as you would the product itself. |
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
